Palonosetron N-oxide
Description
Properties
IUPAC Name |
(3aS)-2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIWUDYGYXXEA-BGAFOXLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4C[N+]5(CCC4CC5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813425-83-1 | |
| Record name | Palonosetron N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0813425831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((3aS)-1-oxo-2-((3S)-Quinuclidin-3-yl]-2,3,3a,4,5,6,-hexahydro-1H-Benzo[de]Soquinoline-1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALONOSETRON N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIV4QW9F6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Palonosetron N-oxide (CAS Number: 813425-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron N-oxide (CAS: 813425-83-1) is a primary metabolite of the potent and selective second-generation 5-HT₃ receptor antagonist, Palonosetron.[1][2][3] As a key molecule in the pharmacokinetic profile of Palonosetron, and a potential impurity in its pharmaceutical preparations, a thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for researchers in drug metabolism, pharmacology, and pharmaceutical quality control. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathway, and detailed experimental methodologies for its analysis.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 813425-83-1 | [1][2] |
| Molecular Formula | C₁₉H₂₄N₂O₂ | |
| Molecular Weight | 312.41 g/mol | |
| Formal Name | (3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | |
| Synonyms | Palonosetron Impurity H, Palonosetron Related Compound A (USP), M9 | |
| Appearance | Crystalline solid | |
| Purity | ≥95% (commercially available) | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL, Ethanol: 1 mg/mL | |
| Storage | -20°C for long-term storage | |
| Stability | ≥ 4 years under appropriate storage conditions |
Pharmacology and Metabolism
This compound is one of the two primary metabolites of Palonosetron, the other being 6-S-hydroxy-palonosetron. It is considered to have less than 1% of the 5-HT₃ receptor antagonist activity of the parent drug, Palonosetron, and is therefore considered pharmacologically inactive.
The formation of this compound occurs primarily in the liver through the action of the cytochrome P450 enzyme system. The main enzyme responsible for this metabolic transformation is CYP2D6, with minor contributions from CYP3A4 and CYP1A2. Following its formation, this compound is primarily eliminated from the body via renal excretion.
Metabolic Pathway of Palonosetron to this compound
Experimental Protocols
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is not extensively documented in scientific literature. However, it is generally prepared by the oxidation of Palonosetron. One method mentioned involves the reaction of Palonosetron with nitric acid. Another approach, inferred from degradation studies, involves the use of oxidizing agents such as hydrogen peroxide.
General Experimental Procedure (Oxidation):
-
Dissolution: Dissolve Palonosetron in a suitable organic solvent (e.g., a mixture of dimethylsulfoxide and water).
-
Oxidation: Add a controlled amount of an oxidizing agent (e.g., nitric acid or m-chloroperoxybenzoic acid) to the solution. The reaction may require specific temperature control and reaction time monitoring.
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding a suitable reducing agent or by washing with an appropriate aqueous solution.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Analytical Methods for the Determination of this compound
The quantification of Palonosetron and its metabolites, including this compound, in biological matrices and pharmaceutical formulations is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most commonly UV or Mass Spectrometry (MS).
3.2.1. HPLC-UV Method for Related Substances
This method is suitable for the determination of this compound as an impurity in Palonosetron drug substance or product.
| Parameter | Condition | Reference |
| Column | Alltima C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | 0.02 mol·L⁻¹ sodium dihydrogen phosphate (containing 0.25% triethylamine and 0.01 mol·L⁻¹ sodium hexanesulfonate, pH adjusted to 3.0 with phosphoric acid) : acetonitrile (60:40) | |
| Flow Rate | 1.5 mL·min⁻¹ | |
| Detection | 210 nm (for related substances) | |
| Column Temperature | Ambient | |
| Injection Volume | 20 µL |
3.2.2. LC-MS/MS Method for Quantification in Human Plasma
This highly sensitive and selective method is suitable for pharmacokinetic studies.
| Parameter | Condition | Reference |
| Column | Phenomenex C18 (50 mm × 2.0 mm, 3 µm) | |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 9.0) (89:11, v/v) | |
| Flow Rate | 0.3 mL/min | |
| Ionization | Electrospray Ionization (ESI), Positive Mode | |
| MS/MS Transition | For Palonosetron: m/z 297.3 → 110.2 | |
| Internal Standard | Ibrutinib (m/z 441.2 → 138.1) |
Sample Preparation for Plasma Analysis (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Experimental Workflow for Analytical Method Validation
Conclusion
This compound is a crucial molecule in the overall profile of Palonosetron. As its primary metabolite and a potential impurity, understanding its properties and having robust analytical methods for its detection and quantification are essential for drug development and quality assurance. While detailed synthesis protocols are not widely published, the information provided in this guide on its characteristics, metabolic fate, and analytical procedures offers a solid foundation for researchers and scientists working with this compound. Further research into the potential biological activities of this compound, although currently considered minimal, could provide a more complete toxicological and pharmacological profile.
References
Palonosetron N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron N-oxide is a primary metabolite of Palonosetron, a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a significant metabolite and potential impurity in pharmaceutical preparations of Palonosetron, a thorough understanding of its physicochemical properties, synthesis, and analysis is critical for drug development, quality control, and toxicological assessment. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, detailed experimental protocols for its synthesis and analysis, and relevant biological pathways.
Physicochemical Properties
This compound is a stable, crystalline solid. Its key molecular and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 312.41 g/mol | [2][4] |
| CAS Number | 813425-83-1 | |
| Appearance | Beige Solid | |
| Purity | ≥95% | |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |
Experimental Protocols
Synthesis of this compound
Principle: The tertiary amine group in Palonosetron can be oxidized to its corresponding N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst or a peroxy acid.
Materials:
-
Palonosetron
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Sodium thiosulfate
-
Dichloromethane
-
Celite
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve Palonosetron in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, cool the flask in an ice bath and quench the excess hydrogen peroxide by the slow addition of sodium thiosulfate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization to obtain a product of high purity.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
The following is a detailed HPLC method for the separation and quantification of Palonosetron and its impurities, including this compound. This method is based on reported chromatographic conditions for Palonosetron and related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Palonosetron reference standard
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Palonosetron and this compound reference standards in a mixture of mobile phase A and B (e.g., 50:50 v/v) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the drug substance or product in the same diluent as the standard solution to obtain a suitable concentration for analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters such as retention time, peak shape, and resolution.
-
Inject the sample solution.
-
Identify and quantify this compound and other impurities by comparing their retention times and peak areas with those of the reference standards.
Signaling Pathways and Workflows
5-HT3 Receptor Signaling Pathway
Palonosetron exerts its antiemetic effects by selectively antagonizing the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor triggers a signaling cascade that ultimately leads to the sensation of nausea and the vomiting reflex.
Experimental Workflow for Impurity Analysis
The identification and quantification of impurities such as this compound in active pharmaceutical ingredients (APIs) is a critical aspect of quality control. A typical workflow for this process is outlined below.
References
Palonosetron N-oxide: A Technical Solubility and Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron N-oxide is a primary metabolite of Palonosetron, a second-generation 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a significant metabolite and a potential impurity in pharmaceutical formulations of Palonosetron, a thorough understanding of its physicochemical properties, particularly its solubility, is crucial for drug development, formulation, and quality control.[1][2] This technical guide provides an in-depth overview of the solubility of this compound in common laboratory solvents and outlines a standard experimental protocol for its determination. Additionally, it briefly touches upon the biological activity of this metabolite in the context of the parent compound's mechanism of action.
Physicochemical Properties
Solubility Profile
The solubility of this compound has been determined in several common solvents. The quantitative data is summarized in the table below.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 30[1] |
| Ethanol | 1 |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 |
| Water | Data not available (inferred to be low) |
The data indicates that this compound has high solubility in DMSO, limited solubility in ethanol, and significantly lower solubility in an aqueous buffered solution, suggesting poor water solubility.
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method. This protocol is a representative example of how the solubility of this compound can be determined.
Materials
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, purified water)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (DMSO, ethanol, water). The excess solid is necessary to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.
-
-
Sample Preparation and Analysis:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the experimental samples. The calculated concentration represents the solubility of the compound in the respective solvent.
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining the solubility of this compound.
Biological Activity and Signaling Pathway
This compound is a major metabolite of Palonosetron. However, it possesses less than 1% of the 5-HT₃ receptor antagonist activity of the parent compound, rendering it essentially pharmacologically inactive. The antiemetic properties of Palonosetron are therefore attributed to the parent molecule.
Palonosetron exerts its effect by selectively antagonizing the 5-hydroxytryptamine-3 (5-HT₃) receptor. This receptor is a ligand-gated ion channel. When activated by serotonin (5-HT), it leads to the depolarization of neurons and the propagation of the emetic signal. Palonosetron blocks this interaction, thereby inhibiting the emetic reflex.
Signaling Pathway of Palonosetron
Caption: The antagonistic action of Palonosetron at the 5-HT₃ receptor.
Conclusion
This technical guide provides essential solubility data and a standardized experimental approach for this compound, a key metabolite of Palonosetron. The provided information is valuable for researchers and professionals involved in the development, formulation, and analysis of Palonosetron-containing pharmaceuticals. While the N-oxide metabolite is largely inactive, understanding its solubility is critical for controlling impurities and ensuring the quality and stability of the final drug product.
References
Palonosetron N-oxide: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron N-oxide, a primary metabolite and potential impurity of the potent 5-HT3 antagonist Palonosetron, is of significant interest in pharmaceutical development and quality control. Understanding its stability profile is crucial for ensuring the safety, efficacy, and quality of Palonosetron formulations. This technical guide provides an in-depth overview of the stability of this compound, including its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a long plasma half-life, making it effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting. This compound is formed in vivo through metabolic processes and can also arise as a degradation product during the manufacturing and storage of Palonosetron, particularly under oxidative stress conditions[][2]. Its presence in the final drug product needs to be monitored and controlled, necessitating a thorough understanding of its stability characteristics.
This guide synthesizes available information and provides a framework for the stability testing and storage of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (3aS)-2,3,3a,4,5,6-hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | [3] |
| CAS Number | 813425-83-1 | [][3] |
| Molecular Formula | C₁₉H₂₄N₂O₂ | |
| Molecular Weight | 312.41 g/mol | |
| Appearance | Beige Solid |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
General Stability
This compound is known to be relatively stable under controlled conditions. For long-term storage, a temperature of -20°C is recommended, at which it is reported to be stable for at least four years. It is incompatible with strong oxidizing agents.
Forced Degradation Studies
While specific forced degradation studies on isolated this compound are not extensively published, valuable insights can be drawn from the forced degradation studies of its parent compound, Palonosetron. Palonosetron has been subjected to stress conditions, including acid, base, oxidation, heat, and light, leading to the formation of various degradation products, including this compound.
The primary pathway for the formation of this compound from Palonosetron is through oxidation. This suggests that this compound itself would be susceptible to further degradation under strong oxidative conditions, potentially leading to ring opening or other modifications.
A logical workflow for investigating the stability of this compound is presented below.
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways under various stress conditions can be postulated. The N-oxide functional group itself can be a site of reactivity.
Recommended Storage Conditions
Based on the available data, the following storage conditions are recommended for this compound.
| Condition | Recommendation |
| Long-Term Storage | -20°C in a tightly sealed container, protected from light. |
| Short-Term Storage | 2-8°C in a tightly sealed container, protected from light and moisture. |
| Handling | Avoid contact with strong oxidizing agents. Handle in a well-ventilated area. |
Experimental Protocols for Stability Testing
The following are detailed experimental protocols for conducting forced degradation studies on this compound. These protocols are adapted from established methods for Palonosetron and general ICH guidelines.
General Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a petri dish.
-
Expose the solid to a temperature of 105°C for 48 hours in a hot air oven.
-
After exposure, dissolve a known weight of the solid in a suitable solvent and dilute to a known concentration for analysis.
Photolytic Degradation
-
Expose the this compound solution (in a quartz cuvette) and solid drug to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution or dissolve the solid to a suitable concentration for analysis.
Analytical Method
A validated stability-indicating HPLC or UPLC method should be used for the analysis of stressed samples. The method should be able to separate this compound from its potential degradation products. A typical method might involve a C18 column with a gradient elution using a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector.
The workflow for a typical stability-indicating HPLC method development is illustrated below.
Summary of Stability Data
The following table summarizes the known and inferred stability data for this compound. It is important to note that quantitative data for the degradation of isolated this compound under various stress conditions is limited in publicly available literature. The information below is a combination of direct data and logical inference from studies on the parent compound.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | Likely to be relatively stable, but some degradation may occur over extended periods. | Ring-opened products, Palonosetron (via reduction). |
| Basic Hydrolysis (0.1 N NaOH, 60°C) | Likely to be relatively stable, but some degradation may occur over extended periods. | Ring-opened products. |
| Oxidative (3% H₂O₂, RT) | Susceptible to further oxidation. | Further oxidized species, potentially with modifications to the aromatic or quinuclidine rings. |
| Thermal (105°C, solid) | Expected to be relatively stable. | Unspecified thermal decomposition products. |
| Photolytic (ICH Q1B) | Potential for degradation. | Photodegradation products. |
| Long-Term Storage (-20°C) | Stable (≥ 4 years). | Minimal to no degradation. |
Conclusion
This compound is a critical molecule to monitor in the context of Palonosetron drug development and manufacturing. While it is stable under recommended long-term storage conditions (-20°C), it is susceptible to degradation under oxidative stress. This guide provides a comprehensive framework for understanding and evaluating the stability of this compound, including recommended storage conditions and detailed experimental protocols for forced degradation studies. The provided diagrams and tables serve as valuable tools for researchers and scientists in designing and executing stability studies to ensure the quality and safety of Palonosetron-containing pharmaceutical products. Further research into the specific degradation kinetics and structural elucidation of this compound degradation products would be beneficial for the scientific community.
References
A Comprehensive Technical Guide on Palonosetron N-oxide, a Key Metabolite of Palonosetron
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist, distinguished by its high binding affinity and extended half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] Understanding the metabolic fate of Palonosetron is crucial for a comprehensive assessment of its clinical pharmacology. Palonosetron is eliminated from the body through both renal excretion and metabolic pathways.[3] Approximately 50% of an administered dose of Palonosetron is metabolized, primarily by the cytochrome P450 enzyme system.[3][4] This process leads to the formation of two main metabolites: Palonosetron N-oxide (also referred to as M9) and 6-S-hydroxy-palonosetron (M4). This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its metabolic pathway.
Metabolism and Pharmacokinetics
Palonosetron undergoes hepatic metabolism, with the primary enzyme responsible being CYP2D6, and lesser contributions from CYP3A4 and CYP1A2. This metabolic process results in the formation of this compound and 6-S-hydroxy-palonosetron. Both of these metabolites have been shown to possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, and are therefore not considered to contribute significantly to the drug's antiemetic effect.
The primary route of elimination for Palonosetron and its metabolites is through the kidneys. Following a single intravenous dose, approximately 80-83% of the dose is recovered in the urine within 144 hours. Of this, about 40% is excreted as unchanged Palonosetron, while the remaining portion consists of its metabolites.
Data Presentation
The following tables summarize the key quantitative data related to the pharmacokinetics and biological activity of Palonosetron and its N-oxide metabolite.
Table 1: Pharmacokinetic Parameters of Palonosetron and its Metabolites
| Parameter | Value | Reference(s) |
| Parent Drug in Plasma | Unchanged palonosetron accounts for 71.9% of total radioactivity in plasma over 96 hours. | |
| Total Urinary Recovery | Approximately 83% of the administered dose is recovered in the urine. | |
| Unchanged Drug in Urine | Approximately 40% of the administered dose is excreted as unchanged palonosetron. | |
| Metabolized Drug | Approximately 50% of the dose is metabolized. | |
| Major Metabolites in Urine | M9 (this compound) and M4 (6-S-hydroxy-palonosetron). | |
| Urinary Excretion of M9 | Approximately 13% of the intravenous and oral dose. | |
| Urinary Excretion of M4 | 11.5% (IV dose) and 17.2% (oral dose). | |
| Systemic Exposure (AUCinf) of M9 | 6% to 14% of that of palonosetron. | |
| Fecal Recovery | Approximately 3.4% of the dose is recovered in feces. | |
| Volume of Distribution (Vd) | Approximately 8.3 ± 2.5 L/kg. | |
| Plasma Protein Binding | Approximately 62%. | |
| Elimination Half-Life (t½) | Approximately 40 hours. | |
| Total Body Clearance | 160 ± 35 mL/h/kg. | |
| Renal Clearance | 66.5 ± 18.2 mL/h/kg. |
Table 2: Biological Activity of Palonosetron Metabolites
| Metabolite | 5-HT3 Receptor Antagonist Activity | Clinical Relevance | Reference(s) |
| This compound (M9) | < 1% of Palonosetron | Not expected to be clinically relevant. | |
| 6-S-hydroxy-palonosetron (M4) | < 1% of Palonosetron | Not expected to be clinically relevant. |
Experimental Protocols
Detailed methodologies are essential for the accurate study and characterization of drug metabolites. The following sections outline key experimental protocols used in the investigation of this compound.
Human Pharmacokinetic and Metabolism Study of [14C]-Palonosetron
-
Objective: To characterize the pharmacokinetics, metabolism, and excretion of Palonosetron in healthy human subjects.
-
Study Design: A study involving six healthy volunteers who received a single intravenous bolus dose of radiolabeled [14C]-palonosetron (10 µg/kg).
-
Sample Collection: Serial blood, plasma, urine, and fecal samples were collected over a 10-day period to track the distribution and elimination of the drug and its metabolites.
-
Analytical Method: Radiolabeled metabolic characterization was employed to identify and quantify Palonosetron and its metabolites. Urine samples were also subjected to hydrolysis to test for the presence of beta-glucuronide or sulfate conjugates.
-
Safety Monitoring: Comprehensive safety and tolerability assessments were conducted, including electrocardiograms and 72-hour Holter monitoring.
In Vitro Metabolism Studies
-
Objective: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of Palonosetron.
-
Methodology: In vitro studies using human liver microsomes are typically performed. These studies have indicated that CYP2D6 is the primary enzyme involved, with minor roles for CYP3A4 and CYP1A2.
-
Drug Interaction Potential: In vitro assays have demonstrated that Palonosetron does not inhibit or induce major CYP enzymes, suggesting a low potential for clinically significant drug-drug interactions.
Bioanalytical Method for Quantification in Human Plasma
-
Objective: To develop a robust and validated method for the simultaneous quantification of Palonosetron and other compounds in human plasma.
-
Sample Preparation: A common technique is protein precipitation using a solvent like acetonitrile to remove interfering proteins from the plasma sample.
-
Chromatography and Detection: Validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods are the standard for bioanalysis due to their specificity, sensitivity, and accuracy.
-
Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, precision, accuracy, linearity, sensitivity, recovery, and stability.
Synthesis and Characterization of this compound
-
Objective: To produce this compound for use as a reference standard in analytical studies and for further characterization.
-
Methodology: this compound can be formed through the exposure of Palonosetron to oxidative stress. One reported method involves forced degradation by refluxing Palonosetron with 6% hydrogen peroxide for 6 hours.
-
Structural Elucidation: The identity of the synthesized N-oxide is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Visualizations
The following diagrams illustrate the metabolic pathway of Palonosetron and a typical experimental workflow for its study.
Caption: Metabolic pathway of Palonosetron to its primary inactive metabolites.
Caption: A typical workflow for a clinical pharmacokinetic study of Palonosetron.
Conclusion
This compound is a major but pharmacologically inactive metabolite of Palonosetron. Its formation is primarily mediated by the CYP2D6 enzyme. The characterization of this compound and other metabolites has been crucial in establishing that the prolonged antiemetic effect of Palonosetron is attributable to the parent drug itself, with its long half-life and high receptor affinity, rather than to active metabolites. A thorough understanding of the metabolic profile of Palonosetron, including the role of this compound, is essential for drug development professionals and researchers in the field of antiemetic therapy. The data and protocols presented in this guide provide a solid foundation for further research and clinical application.
References
- 1. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
In Vitro and In Vivo Formation of Palonosetron N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron, a second-generation 5-HT3 receptor antagonist, is a potent antiemetic agent. Its metabolism is a critical aspect of its pharmacokinetic profile and overall disposition in the body. This technical guide provides an in-depth overview of the in vitro and in vivo formation of one of its major metabolites, Palonosetron N-oxide. The document details the enzymatic pathways responsible for this biotransformation, summarizes key quantitative data, and provides comprehensive experimental protocols for its investigation. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of related therapeutic agents.
Introduction
Palonosetron is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] The main metabolic pathways involve N-oxidation and hydroxylation, leading to the formation of two primary metabolites: this compound (also referred to as M9) and 6-S-hydroxy-palonosetron.[2] These metabolites have significantly less 5-HT3 receptor antagonist activity than the parent compound.[2] Understanding the formation of this compound is crucial for a complete characterization of the drug's metabolism, pharmacokinetics, and potential for drug-drug interactions.
In Vitro Formation of this compound
The formation of this compound can be investigated in vitro using various systems, most commonly human liver microsomes or recombinant human CYP enzymes.
Metabolic Pathway
In vitro studies have identified CYP2D6 as the primary enzyme responsible for the N-oxidation of palonosetron.[2] Minor contributions from CYP3A4 and CYP1A2 have also been suggested.[2] The reaction involves the oxidation of the nitrogen atom in the quinuclidine ring of the palonosetron molecule.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a general procedure for studying the formation of this compound using pooled human liver microsomes.
2.2.1. Materials and Reagents
-
Palonosetron
-
This compound (as a reference standard)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
2.2.2. Incubation Procedure
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing palonosetron (at various concentrations to determine enzyme kinetics), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Terminate the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated HPLC or LC-MS/MS method.
2.2.3. Analytical Method
A high-performance liquid chromatography (HPLC) method with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be used for the quantification of this compound.
-
HPLC-UV Method (Adapted for N-oxide):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at an appropriate wavelength.
-
-
LC-MS/MS Method (Adapted for N-oxide):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Data Presentation: In Vitro Metabolism
| Parameter | Value |
| Enzyme Source | Pooled Human Liver Microsomes |
| Substrate | Palonosetron |
| Metabolite | This compound |
| Primary Enzyme | CYP2D6 |
| Km (µM) | To be determined experimentally |
| Vmax (pmol/min/mg protein) | To be determined experimentally |
| Intrinsic Clearance (CLint, Vmax/Km) | To be determined experimentally |
In Vivo Formation of this compound
The in vivo formation of this compound has been demonstrated in human pharmacokinetic studies.
Metabolic Profile
Following intravenous administration of radiolabeled [14C]-palonosetron to healthy volunteers, approximately 50% of the drug is metabolized. The major metabolites identified are this compound (M9) and 6-S-hydroxy-palonosetron.
Excretion
Approximately 80% of the administered dose of palonosetron is recovered in the urine within 144 hours, with about 40% being the unchanged parent drug. This indicates that a significant portion of the metabolites, including this compound, is eliminated via the renal route.
Experimental Protocol: In Vivo Metabolism in Animal Models
Animal models such as rats, dogs, and mice have been used to study the pharmacokinetics and toxicology of palonosetron. A similar in vivo protocol can be adapted to specifically investigate the formation of this compound.
3.3.1. Study Design
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single dose of palonosetron via the desired route (e.g., intravenous or oral).
-
Sample Collection: Collect biological samples (blood, urine, feces) at various time points post-dose. At the termination of the study, collect relevant tissues (e.g., liver, kidneys, brain).
-
Sample Processing: Process the collected samples to isolate the matrix of interest (e.g., plasma, tissue homogenates).
-
Extraction: Extract palonosetron and its metabolites from the biological matrices using techniques like liquid-liquid extraction or solid-phase extraction.
-
Analysis: Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
Data Presentation: In Vivo Pharmacokinetics
The following table summarizes key pharmacokinetic parameters of palonosetron in humans, providing context for the in vivo behavior of the drug leading to the formation of its N-oxide metabolite.
| Parameter | Value (in Humans) | Reference |
| Volume of Distribution (Vd) | ~8.3 L/kg | |
| Plasma Protein Binding | ~62% | |
| Terminal Elimination Half-life (t½) | ~40 hours | |
| Total Body Clearance | 1.11–3.90 mL/min/kg | |
| Metabolism | ~50% of the dose | |
| Primary Excretion Route | Renal (~80% of dose in urine) | |
| Unchanged Drug in Urine | ~40% of the dose |
Conclusion
The N-oxidation of palonosetron, primarily mediated by CYP2D6, is a significant metabolic pathway contributing to its elimination. This technical guide has provided a comprehensive overview of the in vitro and in vivo formation of this compound, including detailed experimental methodologies and a summary of key quantitative data. The provided diagrams for the metabolic pathway and experimental workflows offer a clear visual representation of the core concepts discussed. This information is vital for researchers and drug development professionals working to understand the complete metabolic profile of palonosetron and to inform the development of new chemical entities with similar structures. Further research to determine the precise enzyme kinetics of this compound formation would provide a more complete understanding of its metabolism.
References
Pharmacological Profile of Palonosetron N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist characterized by a high binding affinity for the receptor and a prolonged duration of action. It is widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Following administration, palonosetron is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into two main metabolites: Palonosetron N-oxide (M9) and 6-S-hydroxy-palonosetron (M4). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinity, pharmacokinetic properties, and its role in the overall pharmacological effect of palonosetron.
Receptor Binding Affinity
This compound is a primary metabolite of palonosetron. In vitro studies have demonstrated that this metabolite possesses significantly lower affinity for the 5-HT3 receptor compared to the parent compound. The 5-HT3 receptor antagonist activity of this compound is reported to be less than 1% of that of palonosetron. This substantial decrease in binding affinity indicates that this compound is not expected to contribute significantly to the clinical efficacy of palonosetron.
Table 1: 5-HT3 Receptor Binding Affinity
| Compound | 5-HT3 Receptor Antagonist Activity |
| Palonosetron | High |
| This compound | < 1% of Palonosetron |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in human studies alongside the parent drug. Following intravenous administration of palonosetron, the systemic exposure to its N-oxide metabolite is considerably lower than that of palonosetron itself.
Table 2: Pharmacokinetic Parameters of Palonosetron and this compound
| Parameter | Palonosetron | This compound (M9) |
| Systemic Exposure (AUC) | Dose-proportional | 6-14% of Palonosetron AUC |
| Half-life (t½) | Approximately 40 hours[1] | Data not specifically reported |
| Metabolism | Primarily hepatic (CYP2D6, CYP3A4, CYP1A2) | - |
| Elimination | Renal and hepatic routes | Major metabolite found in urine |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
A detailed experimental protocol to determine the 5-HT3 receptor binding affinity of this compound would typically involve a competitive radioligand binding assay. Below is a representative methodology.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from cells expressing human 5-HT3 receptors (e.g., HEK293 cells).
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
This compound (test compound).
-
Palonosetron (reference compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell membranes expressing the 5-HT3 receptor are incubated with a fixed concentration of the radioligand ([3H]Granisetron).
-
Varying concentrations of the unlabeled test compound (this compound) or reference compound (palonosetron) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 receptor antagonist.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetic Study in Human Volunteers
The pharmacokinetic properties of this compound are typically determined in clinical studies. The following outlines a general protocol for such a study.
Objective: To characterize the pharmacokinetic profile of this compound following intravenous administration of palonosetron.
Study Design:
-
An open-label, single-dose study in healthy human volunteers.
Procedure:
-
A single intravenous dose of palonosetron is administered to the subjects.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose up to several days).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentrations of both palonosetron and this compound in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are calculated for both the parent drug and the metabolite using non-compartmental analysis.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+) into the neuron. This influx causes depolarization of the cell membrane, leading to the initiation of an action potential and neuronal excitation. This signaling is crucial in the emetic reflex pathway. Palonosetron, as a potent antagonist, blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing this signaling cascade. Given the significantly reduced affinity of this compound for the 5-HT3 receptor, its ability to modulate this pathway is negligible at clinically relevant concentrations.
Conclusion
This compound is a major metabolite of palonosetron with substantially lower affinity and antagonist activity at the 5-HT3 receptor. Its systemic exposure is significantly less than that of the parent compound. Based on its pharmacological profile, this compound is not considered to contribute to the therapeutic efficacy of palonosetron in the prevention of nausea and vomiting. The prolonged clinical effect of palonosetron is attributed to the high receptor binding affinity and long half-life of the parent molecule itself. This technical guide provides essential data and methodologies for researchers and professionals involved in the study and development of antiemetic therapies.
References
An In-depth Technical Guide to the 5-HT3 Receptor Binding Affinity of Palonosetron and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Palonosetron and its primary metabolite, Palonosetron N-oxide, to the 5-hydroxytryptamine-3 (5-HT3) receptor. This document consolidates quantitative binding data, details relevant experimental methodologies, and illustrates key biological pathways to support research and development in pharmacology and medicinal chemistry.
Executive Summary
Palonosetron is a second-generation 5-HT3 receptor antagonist distinguished by its exceptionally high binding affinity and prolonged duration of action compared to first-generation agents.[1][2] Its unique pharmacological profile, which includes allosteric binding and positive cooperativity, contributes to its clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV).[3][4] The primary metabolite, this compound (M9), is considered essentially inactive, with significantly lower affinity for the 5-HT3 receptor. This guide delves into the specifics of these binding affinities, the experimental methods used for their determination, and the underlying signaling mechanisms of the 5-HT3 receptor.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical determinant of its potency and pharmacological effect. For 5-HT3 receptor antagonists, this is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the pKi value (-log Ki).
Palonosetron 5-HT3 Receptor Binding Affinity
Palonosetron exhibits a remarkably high affinity for the 5-HT3 receptor, consistently demonstrating sub-nanomolar Ki and Kd values in various studies. This high affinity is a cornerstone of its potent antagonist activity.
| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |
| Ki | 0.17 nM | - | - | [1] |
| Ki | 0.22 ± 0.07 nM | 5-HT3A expressing cells | [3H]granisetron | |
| Ki | 0.3 nM | HEK293 cells (5-HT3A) | [3H]granisetron | |
| Ki | 0.35 nM | HEK293 cells (5-HT3AB) | [3H]granisetron | |
| pKi | 10.4 | - | - | |
| pKi | ~10.5 | - | - | |
| Kd | 0.34 ± 0.04 nM | HEK293 cells (5-HT3A) | [3H]palonosetron | |
| Kd | 0.15 ± 0.04 nM | HEK293 cells (5-HT3AB) | [3H]palonosetron | |
| IC50 | 0.24 nM | HEK293 cells (5-HT3A) | - |
This compound 5-HT3 Receptor Binding Affinity
Palonosetron is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP3A4, and CYP1A2), to form two main metabolites: N-oxide-palonosetron (M9) and 6-(S)-hydroxypalonosetron. Pharmacological evaluations have demonstrated that these metabolites possess significantly reduced activity at the 5-HT3 receptor compared to the parent compound.
| Compound | Relative Activity/Affinity | Reference |
| This compound (M9) | Weak activity at the 5-HT3 receptor, not expected to produce clinically relevant pharmacological activity. |
Experimental Protocols
The determination of binding affinities for Palonosetron and its metabolites at the 5-HT3 receptor predominantly relies on radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the compound of interest.
Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines a typical competitive binding experiment to determine the Ki of a test compound (e.g., Palonosetron) at the 5-HT3 receptor expressed in a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing the human 5-HT3A or 5-HT3AB receptor.
-
Radioligand: A tritiated 5-HT3 receptor antagonist, such as [3H]granisetron, with a high specific activity.
-
Test Compound: Palonosetron or this compound dissolved in a suitable vehicle.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., granisetron or ondansetron).
-
Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Its activation leads to rapid, transient depolarization of the neuronal membrane.
Mechanism of Action:
-
Ligand Binding: Serotonin (5-HT) or an agonist binds to the extracellular domain of the 5-HT3 receptor.
-
Channel Opening: This binding induces a conformational change in the receptor, opening a central ion pore.
-
Cation Influx: The open channel is permeable to cations, primarily sodium (Na+) and calcium (Ca2+), which flow into the cell down their electrochemical gradients.
-
Depolarization: The influx of positive ions leads to depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP).
-
Downstream Signaling: The increase in intracellular Ca2+ can trigger various downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which can lead to further cellular responses.
-
Antagonist Action: Antagonists like Palonosetron bind to the receptor, preventing the binding of serotonin and thereby inhibiting channel opening and subsequent neuronal excitation. Palonosetron exhibits allosteric binding, meaning it can influence the receptor's conformation and function from a site distinct from the serotonin binding site.
Conclusion
Palonosetron's high affinity for the 5-HT3 receptor, coupled with its unique allosteric binding properties, underpins its potent and prolonged antiemetic effects. In contrast, its major metabolite, this compound, displays negligible affinity, indicating that the parent compound is overwhelmingly responsible for the observed clinical efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for professionals engaged in the research and development of novel therapeutics targeting the 5-HT3 receptor.
References
The Biological Activity of Palonosetron N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron, a second-generation 5-HT3 receptor antagonist, is a potent antiemetic agent used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its metabolic fate in the body leads to the formation of two primary metabolites, Palonosetron N-oxide (M9) and 6-S-hydroxy-palonosetron. This technical guide provides an in-depth analysis of the biological activity of this compound, summarizing its pharmacological properties, the methodologies used for its characterization, and its role within the broader context of Palonosetron's mechanism of action. The evidence overwhelmingly indicates that this compound is a pharmacologically inactive metabolite, possessing negligible affinity for the 5-HT3 receptor.
Introduction
Palonosetron distinguishes itself from first-generation 5-HT3 receptor antagonists through its higher binding affinity and significantly longer plasma half-life, contributing to its efficacy in preventing delayed-onset nausea and vomiting.[1][2] Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of its clinical pharmacology and for drug development purposes. This guide focuses on this compound, one of the two major metabolites formed in humans.[3]
Pharmacological Activity
The primary mechanism of action of Palonosetron is the blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors, which are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone.[4] The biological activity of this compound is, therefore, best understood in terms of its interaction with this receptor.
5-HT3 Receptor Binding Affinity
Multiple in vitro studies have consistently demonstrated that this compound is essentially inactive as a 5-HT3 receptor antagonist.[1] Its activity is reported to be less than 1% of that of the parent compound, Palonosetron. This profound reduction in affinity for the 5-HT3 receptor indicates that this compound does not contribute to the therapeutic antiemetic effects of Palonosetron.
Quantitative Data
The following tables summarize the available quantitative data for Palonosetron and its N-oxide metabolite.
Table 1: 5-HT3 Receptor Binding Affinity and Activity
| Compound | Receptor | Parameter | Value | Reference |
| Palonosetron | 5-HT3 | Ki | 0.17 nM | |
| Palonosetron HCl | 5-HT3A | IC50 | 0.24 nM | |
| Palonosetron HCl | 5-HT3A | pKi | 10.4 | |
| This compound | 5-HT3 | Antagonist Activity | <1% of Palonosetron |
Table 2: Pharmacokinetic Parameters of Palonosetron in Healthy Adults
| Parameter | Value | Reference |
| Half-life (t½) | ~40 hours | |
| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | |
| Plasma Protein Binding | ~62% | |
| Metabolism | ~50% metabolized | |
| Primary Metabolites | This compound, 6-S-hydroxy-palonosetron | |
| Primary Route of Elimination | Renal |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative method synthesized from established procedures for the analysis of Palonosetron and its metabolites in biological matrices.
Objective: To quantify the concentration of this compound in human plasma.
Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the sensitive and selective quantification of this compound. The method involves protein precipitation, liquid-liquid extraction, or solid-phase extraction for sample clean-up, followed by chromatographic separation and mass spectrometric detection.
Materials:
-
Human plasma (with anticoagulant)
-
This compound reference standard
-
Internal standard (IS) (e.g., a deuterated analog of Palonosetron or a structurally similar compound)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Water, ultrapure
-
Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
pH adjusting solutions (e.g., sodium bicarbonate)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
For protein precipitation, add a sufficient volume of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
For liquid-liquid extraction, adjust the pH of the plasma sample to alkaline conditions and add an immiscible organic solvent. Vortex and centrifuge to separate the layers.
-
For solid-phase extraction, condition the SPE cartridge, load the sample, wash, and elute the analyte.
-
Evaporate the supernatant or the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Analyze the calibration standards and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
5-HT3 Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT3 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]granisetron) for binding to membranes prepared from cells expressing the 5-HT3 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitor constant (Ki).
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Radioligand (e.g., [3H]granisetron).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (a high concentration of a known 5-HT3 antagonist, e.g., granisetron).
-
Glass fiber filters.
-
Scintillation cocktail.
Instrumentation:
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding determinator.
-
Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
-
Washing:
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling and Metabolic Pathways
5-HT3 Receptor Signaling Pathway in Emesis
Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, ultimately leading to emesis. The activation of the 5-HT3 receptor, a ligand-gated ion channel, causes a rapid influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization. Palonosetron blocks this initial step in the emetic reflex.
References
- 1. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
Degradation Pathways of Palonosetron N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron, a second-generation 5-HT3 receptor antagonist, is a potent antiemetic agent. Its efficacy and safety are intrinsically linked to its stability and degradation profile. A primary metabolite and oxidative degradation product of Palonosetron is its N-oxide. Understanding the formation and subsequent degradation of Palonosetron N-oxide is crucial for ensuring drug product quality, stability, and safety. This technical guide provides a comprehensive overview of the degradation pathways of this compound, summarizing quantitative data from forced degradation studies of Palonosetron, detailing relevant experimental protocols, and visualizing the proposed degradation mechanisms.
Introduction to Palonosetron and its N-oxide
Palonosetron is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV). Its chemical structure, featuring a bridged quinuclidine ring, is susceptible to oxidation, leading to the formation of this compound (C₁₉H₂₄N₂O₂)[1][2]. This N-oxide is not only a significant degradation product under oxidative stress but is also a known human metabolite of Palonosetron[3]. Therefore, a thorough understanding of its degradation behavior is paramount for formulation development, stability testing, and impurity profiling.
Formation of this compound under Forced Degradation
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Palonosetron has been subjected to various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress, to elucidate its degradation pathways.
Oxidative Degradation
Oxidative conditions have been consistently shown to be the primary driver for the formation of this compound. Studies have demonstrated that treatment of Palonosetron with hydrogen peroxide (H₂O₂) leads to significant degradation and the emergence of the N-oxide as a major product[4].
Table 1: Summary of Quantitative Data from Forced Degradation Studies of Palonosetron
| Stress Condition | Reagent/Condition | Duration | Temperature | Palonosetron Degradation (%) | This compound Formation (%) | Other Degradants | Reference |
| Oxidative | 6% H₂O₂ | 6 hours | Reflux | Significant | Major Product | Three other degradation products observed | [4] |
| Acidic | 1N HCl | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Basic | 1N NaOH | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Thermal | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Photolytic | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Specific quantitative data on the percentage of this compound formation is often not explicitly stated in the available literature and is noted as a "Major Product". Further studies are required for precise quantification.
Proposed Degradation Pathways of this compound
While the formation of this compound is well-documented, its subsequent degradation pathways are less explored. Based on the identification of a related impurity, Palonosetron-3-ene N-oxide (C₁₉H₂₂N₂O₂), a plausible degradation pathway for this compound involves a dehydration reaction.
This proposed pathway suggests that under certain conditions, such as thermal stress or the presence of acidic or basic catalysts, this compound could undergo elimination of a water molecule to form the more unsaturated Palonosetron-3-ene N-oxide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of degradation studies. The following are representative protocols for the forced degradation of Palonosetron, leading to the formation of this compound.
General Forced Degradation Protocol
A stock solution of Palonosetron hydrochloride is prepared in a suitable solvent (e.g., methanol or water). Aliquots of this stock solution are then subjected to the following stress conditions:
-
Acidic Degradation: The drug solution is mixed with an equal volume of 1N HCl and refluxed or kept at a specific temperature for a defined period.
-
Basic Degradation: The drug solution is mixed with an equal volume of 1N NaOH and refluxed or kept at a specific temperature for a defined period.
-
Oxidative Degradation: The drug solution is mixed with a solution of hydrogen peroxide (e.g., 6% H₂O₂) and kept at room temperature or refluxed for a specific duration.
-
Thermal Degradation: The solid drug substance or a solution of the drug is exposed to high temperatures (e.g., 60-80°C) for an extended period.
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) or visible light in a photostability chamber.
Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Method for Degradation Monitoring
A stability-indicating HPLC method is essential to separate the parent drug from its degradation products. A typical method would involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have adequate absorbance (e.g., 210 nm).
-
Flow Rate: Typically 1.0 mL/min.
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizing the Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the formation of this compound and its proposed degradation pathway.
Caption: Formation of this compound from Palonosetron under oxidative stress.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 813425-83-1 | FP26742 | Biosynth [biosynth.com]
- 3. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Palonosetron N-oxide for Research Applications
Application Note
Introduction
Palonosetron is a second-generation 5-hydroxytryptamine 3 (5-HT3) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Palonosetron N-oxide is a primary metabolite of Palonosetron and a potential impurity in its manufacturing process.[1][2] For research purposes, including its use as a reference standard in analytical methods and for further pharmacological studies, a reliable method for its synthesis is required. This document provides a detailed protocol for the synthesis of this compound via the direct oxidation of Palonosetron. The presented methodology is based on established principles of tertiary amine N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for such transformations.[3]
Principle of the Method
The synthesis of this compound is achieved through the direct oxidation of the tertiary amine group in the quinuclidine ring of Palonosetron. This is a single-step reaction where Palonosetron is treated with an oxidizing agent, such as m-CPBA, in a suitable organic solvent. The reaction is typically carried out at a controlled temperature to ensure selectivity and minimize side reactions. The resulting this compound can then be isolated and purified using standard chromatographic techniques.
Experimental Protocols
Materials and Equipment
-
Palonosetron hydrochloride
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4, anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of this compound
-
Preparation of Palonosetron Free Base:
-
Dissolve Palonosetron hydrochloride (1.0 g, 2.99 mmol) in a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Palonosetron free base as a solid.
-
-
N-Oxidation Reaction:
-
Dissolve the Palonosetron free base (from the previous step) in anhydrous dichloromethane (30 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (70-75%, 0.88 g, approx. 3.59 mmol, 1.2 equivalents) portion-wise to the stirred solution over 15 minutes.
-
Monitor the reaction progress by TLC (Eluent: Dichloromethane/Methanol 9:1). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using HPLC, NMR, and mass spectrometry.
-
Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | Palonosetron Hydrochloride |
| Molecular Weight of Palonosetron | 296.41 g/mol |
| Molecular Weight of this compound | 312.41 g/mol [2][4] |
| Oxidizing Agent | m-CPBA (70-75%) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
| Purity (by HPLC) | >98% |
Table 2: Analytical Characterization Data for this compound
| Analytical Method | Expected Result |
| HPLC | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 222 nm |
| Retention Time | Distinct from Palonosetron |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| Expected m/z | [M+H]⁺ = 313.18 |
| ¹H NMR | |
| Solvent | CDCl₃ or DMSO-d₆ |
| Expected Shifts | Characteristic shifts for protons adjacent to the N-oxide group. |
Visualizations
References
Application Note: HPLC Analysis of Palonosetron N-oxide
Introduction
Palonosetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] During its synthesis, storage, or under stress conditions, various related substances and degradation products can form, one of which is Palonosetron N-oxide. The quantitative determination of these impurities is crucial for ensuring the quality, safety, and efficacy of the drug product. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound in the presence of Palonosetron hydrochloride and other potential impurities. The method is designed to be simple, accurate, and robust for routine quality control analysis.
Principle
The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The method utilizes isocratic elution for simple and reproducible analysis. Detection is performed using a UV detector, where both Palonosetron and its N-oxide exhibit significant absorbance. The method has been developed to be stability-indicating, meaning it can effectively separate the main component from its degradation products, including those formed under stress conditions such as oxidation.[1]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the recommended HPLC instrumentation and chromatographic conditions is provided in the table below. These conditions are based on established methods for Palonosetron and its related substances.[2][3][4]
| Parameter | Recommended Condition |
| HPLC System | A gradient-capable HPLC system with a UV-Vis detector. |
| Column | Agilent C18 (250mm x 4.6mm, 5µm) or equivalent. |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.60 ± 0.05) in a 50:50 (v/v) ratio. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient or controlled at 30°C. |
| Detection Wavelength | 210 nm for related substances and 242 nm for assay. |
| Run Time | Approximately 15 minutes. |
2. Preparation of Solutions
-
Phosphate Buffer (pH 2.6): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 2.60 ± 0.05 using phosphoric acid.
-
Mobile Phase Preparation: Mix the prepared Phosphate Buffer and acetonitrile in the ratio of 50:50 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Palonosetron hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the Palonosetron peak. |
| Theoretical Plates | Not less than 2000 for the Palonosetron peak. |
| % RSD of Peak Areas | Not more than 2.0% for six replicate injections. |
4. Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Palonosetron drug substance. This compound is a primary product of oxidative degradation.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide. The sample should be analyzed by HPLC to confirm the separation of the this compound peak from the parent drug peak.
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC method for Palonosetron analysis. The data is compiled from various validated methods for Palonosetron and its related substances.
| Parameter | Typical Performance |
| Linearity Range (µg/mL) | 10 - 30 µg/mL. |
| Correlation Coefficient (r²) | > 0.999. |
| Limit of Detection (LOD) | Approximately 0.006 µg/mL. |
| Limit of Quantitation (LOQ) | Approximately 0.018 µg/mL. |
| Accuracy (% Recovery) | 98 - 102%. |
| Precision (% RSD) | < 2.0%. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Palonosetron N-oxide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palonosetron N-oxide, a primary metabolite of the potent 5-HT3 antagonist Palonosetron, in human plasma.[1][2] The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic and drug metabolism studies, providing accurate and precise quantification of this compound.
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a significantly longer half-life of approximately 40 hours compared to other drugs in its class.[3][4] It is widely used for the prevention of chemotherapy-induced nausea and vomiting.[5] Palonosetron is metabolized in the body into two primary inactive metabolites, this compound (M9) and 6-S-hydroxy-palonosetron. Understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive evaluation of the drug's disposition. This application note presents a detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS, a technique well-suited for its sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (CAS No: 813425-83-1)
-
Palonosetron-d4 (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters XBridge BEH C18 column (2.1 x 50 mm, 2.5 µm) or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare by dissolving this compound and Palonosetron-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL in methanol.
Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL Palonosetron-d4).
-
Add 150 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| This compound | 313.2 |
| Palonosetron-d4 (IS) | 301.2 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the LC-MS/MS method for this compound.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Workflow Diagram
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Palonosetron N-oxide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron is a potent and selective second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its extended half-life and high binding affinity differentiate it from other 5-HT3 receptor antagonists. The metabolism of Palonosetron in humans primarily occurs via N-oxidation, leading to the formation of Palonosetron N-oxide (M9), a major metabolite. While numerous methods exist for the quantification of the parent drug in human plasma, the specific and sensitive determination of this compound is less commonly detailed.
These application notes provide a comprehensive protocol for the quantification of this compound, alongside its parent drug, Palonosetron, in human plasma using a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The provided protocol is based on established methods for Palonosetron and incorporates proposed parameters for this compound that will require validation by the end-user.
Experimental Protocols
This section details the materials and a step-by-step methodology for the sample preparation, UPLC separation, and MS/MS detection of Palonosetron and this compound in human plasma.
Materials and Reagents
-
Palonosetron hydrochloride reference standard
-
This compound reference standard
-
Verapamil (Internal Standard - IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Diethyl ether (ACS grade)
-
Sodium hydroxide
Instrumentation
-
UPLC System: Waters ACQUITY UPLC™ or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC™ HSS T3 column (2.1 mm × 50 mm, 1.8 µm) or equivalent
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples at room temperature.
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (Verapamil in 50% methanol).
-
Add 50 µL of 1 M Sodium Hydroxide to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of diethyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to a UPLC vial for analysis.
UPLC-MS/MS Analysis
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC™ HSS T3 (2.1 mm × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 80% B |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Palonosetron | 297.3 | 110.2 | 0.1 | 35 | 25 |
| This compound (Proposed) | 313.3 | 297.3 | 0.1 | 40 | 20 |
| Verapamil (IS) | 455.3 | 165.1 | 0.1 | 45 | 30 |
Note: The MRM transition for this compound is proposed based on its molecular weight and the common fragmentation pattern of N-oxides (neutral loss of oxygen, [M+H-16]+). These parameters should be optimized and validated in the user's laboratory.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the UPLC-MS/MS method for the quantification of Palonosetron. The performance for this compound should be established during method validation.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Palonosetron | 0.02 - 10 | 0.02 | > 0.99 |
Table 2: Precision and Accuracy for Palonosetron
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 0.06 | < 10% | < 10% | ± 15% |
| Medium | 0.8 | < 10% | < 10% | ± 15% |
| High | 8 | < 10% | < 10% | ± 15% |
Method Validation Considerations
This proposed method for the simultaneous quantification of Palonosetron and this compound requires full validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to be assessed include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS.
-
Linearity: Establishing the concentration range over which the response is proportional to the concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable precision and accuracy.
-
Precision and Accuracy: Intra- and inter-day variability and trueness of the method.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of plasma components on the ionization of the analytes and IS.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of Palonosetron and this compound in human plasma.
Logical Relationship of Analytes
Caption: Metabolic pathway of Palonosetron to this compound.
Palonosetron N-oxide as a reference standard in pharmaceutical analysis
Application Note
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] As with any pharmaceutical compound, ensuring the purity and stability of the final drug product is critical. Palonosetron N-oxide is a primary metabolite and a potential impurity of Palonosetron, often formed under oxidative stress conditions.[2] Therefore, the availability of a well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in Palonosetron drug substances and formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical methods.
| Property | Value | Reference |
| Chemical Name | (3aS)-2,3,3a,4,5,6-hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | [2] |
| CAS Number | 813425-83-1 | [3][4] |
| Molecular Formula | C₁₉H₂₄N₂O₂ | |
| Molecular Weight | 312.41 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Storage | -20°C | |
| Stability | ≥ 4 years | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL |
Quantitative Data from Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating analytical methods. The following table summarizes the degradation of Palonosetron under various stress conditions, which may lead to the formation of impurities such as this compound.
| Stress Condition | Concentration of Stress Agent | Duration | Temperature | % Degradation of Palonosetron |
| Acid Hydrolysis | 1N HCl | 30 min | 60°C | Not specified |
| Base Hydrolysis | 1N NaOH | 30 min | 60°C | Not specified |
| Oxidative | 3% H₂O₂ | Not specified | Not specified | Loss of intact drug observed |
| Oxidative | 6% H₂O₂ | 6 hours | Reflux | Not specified, 3 degradation products formed |
| Thermal | - | 5 days | 105°C | Not specified |
| Photolytic | Sunlight | 24 hours | Ambient | Not specified |
Note: The specific percentage of this compound formed was not quantified in the cited literature. These studies confirm the susceptibility of Palonosetron to degradation under these conditions, highlighting the need for a stability-indicating method capable of resolving Palonosetron from its degradation products, including the N-oxide.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Palonosetron and its Impurities
This protocol outlines a stability-indicating HPLC method capable of separating Palonosetron from its potential impurities, including this compound.
1.1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV detector.
1.2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.01M Potassium dihydrogen phosphate buffer (pH 3.5 adjusted with orthophosphoric acid) in a gradient mode.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
1.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Palonosetron Hydrochloride and this compound reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the Palonosetron drug substance or formulation in the mobile phase to achieve a target concentration.
-
System Suitability Solution: A solution containing both Palonosetron and this compound to verify the resolution and performance of the chromatographic system.
1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the resolution between Palonosetron and this compound is adequate (typically >2.0).
-
Inject the standard solution(s) to determine the retention times and response factors.
-
Inject the sample solution(s).
-
Calculate the amount of this compound in the sample by comparing the peak area of the N-oxide in the sample chromatogram to that of the corresponding peak in the standard chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) Method for the Determination of Palonosetron and its Impurities
This protocol provides a more rapid UPLC method for the analysis of Palonosetron and its impurities.
2.1. Instrumentation
-
Ultra-Performance Liquid Chromatograph with a PDA detector.
2.2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 1.0 µL
-
Column Temperature: 40°C
2.3. Preparation of Solutions
-
Follow the same procedure as described for the HPLC method (Section 1.3), using the UPLC mobile phase as the diluent.
2.4. Procedure
-
Equilibrate the UPLC system with the mobile phase.
-
Perform blank and system suitability injections as described for the HPLC method.
-
Inject the standard and sample solutions.
-
Process the data and calculate the impurity levels.
Visualizations
Signaling Pathway of Palonosetron's Mechanism of Action
Palonosetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The binding of serotonin (5-HT) to the 5-HT3 receptor, a ligand-gated ion channel, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex. Palonosetron competitively blocks this interaction.
Caption: Mechanism of action of Palonosetron at the 5-HT3 receptor.
Experimental Workflow for Impurity Analysis
The general workflow for the analysis of this compound as an impurity in a Palonosetron drug substance is depicted below.
Caption: General workflow for the analysis of Palonosetron impurities.
Conclusion
This compound is a critical reference standard for the quality control of Palonosetron pharmaceutical products. Its use in validated, stability-indicating analytical methods, such as the HPLC and UPLC protocols provided, ensures the accurate identification and quantification of this potential impurity. This allows for the reliable assessment of the purity and stability of Palonosetron, contributing to the overall safety and efficacy of the final drug product.
References
Utilizing Palonosetron N-oxide for Comprehensive Impurity Profiling of Palonosetron
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palonosetron is a potent and selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As with any active pharmaceutical ingredient (API), a thorough understanding and control of impurities are critical for ensuring its safety and efficacy. Regulatory bodies mandate stringent control of impurities in drug substances and products. Palonosetron N-oxide is a known metabolite and a potential degradation product of Palonosetron, often formed under oxidative stress conditions.[1] Therefore, its identification and quantification are crucial aspects of impurity profiling for Palonosetron.
This document provides a detailed application note and protocol for the use of this compound as a reference standard in the impurity profiling of Palonosetron using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).
The Role of this compound in Impurity Profiling
This compound can be present in Palonosetron drug substances as a process-related impurity or can form during the shelf-life of the drug product due to degradation. Its accurate identification and quantification are essential for:
-
Quality Control: Ensuring that the levels of this compound in the final product are within the acceptable limits set by regulatory authorities such as the ICH.
-
Stability Studies: Monitoring the formation of this compound under various stress conditions (e.g., oxidative, thermal, photolytic) to understand the degradation pathways of Palonosetron and to establish the shelf-life of the drug product.[2][3]
-
Process Development: Optimizing the manufacturing process to minimize the formation of this compound and other impurities.
Experimental Protocols
Materials and Reagents
-
Palonosetron Hydrochloride Reference Standard
-
This compound Reference Standard (Commercially available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrogen peroxide (30%)
Preparation of Solutions
-
Diluent: Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution of Palonosetron (250 µg/mL): Accurately weigh about 25 mg of Palonosetron Hydrochloride Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Stock Solution of this compound (250 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of Palonosetron at a concentration of 200 µg/mL and spike it with this compound at a concentration corresponding to the desired impurity level (e.g., 0.15% of the Palonosetron concentration).
Forced Degradation Study (Oxidative Degradation)
To generate this compound and other degradation products for method specificity demonstration, a forced degradation study can be performed.
-
Preparation: Prepare a solution of Palonosetron Hydrochloride in the diluent at a concentration of 1 mg/mL.
-
Stress Condition: To 5 mL of the Palonosetron solution, add 1 mL of 3% hydrogen peroxide.[3]
-
Incubation: Keep the solution at room temperature for 24 hours or reflux at 60°C for 6 hours.[2]
-
Analysis: Dilute the stressed sample appropriately with the diluent and analyze by the proposed HPLC/UPLC method.
HPLC/UPLC Method for Impurity Profiling
The following method is a composite based on published analytical procedures for Palonosetron and its impurities. Method optimization and validation are crucial before routine use.
Chromatographic Conditions:
| Parameter | HPLC Method | UPLC Method |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 10 | 40 | |
| 20 | 60 | |
| 25 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 2 µL |
Method Validation
The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Key validation parameters include:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The specificity of the method can be demonstrated by:
-
Injecting the diluent to show no interference at the retention times of Palonosetron and this compound.
-
Analyzing the forced degradation samples to demonstrate that the degradation product peaks are well-resolved from the Palonosetron and this compound peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Palonosetron | 1 - 300 | ≥ 0.999 |
| This compound | 0.1 - 5.0 | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Palonosetron | ~0.3 | ~1.0 |
| This compound | ~0.05 | ~0.15 |
Note: The presented LOD and LOQ values are estimations based on typical performance of similar HPLC/UPLC methods and should be experimentally determined for the specific method.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is usually reported as percent recovery.
| Analyte | Spiking Level | Mean Recovery (%) |
| This compound | LOQ | 95 - 105 |
| 100% | 98 - 102 | |
| 150% | 98 - 102 |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| This compound | ≤ 2.0 | ≤ 3.0 |
Data Presentation
The results of the impurity profiling should be presented in a clear and concise manner. A summary table is recommended for reporting the levels of this compound and other impurities in different batches of Palonosetron.
Table 1: Impurity Profile of Palonosetron Batches
| Batch No. | Palonosetron Assay (%) | This compound (%) | Other Individual Impurity (%) | Total Impurities (%) |
| BATCH-001 | 99.8 | 0.05 | < 0.05 | 0.15 |
| BATCH-002 | 99.7 | 0.08 | 0.06 | 0.20 |
| BATCH-003 | 99.9 | < 0.05 | < 0.05 | 0.10 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the impurity profiling of Palonosetron.
Caption: Experimental workflow for Palonosetron impurity profiling.
Caption: Degradation pathway of Palonosetron.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable impurity profiling of Palonosetron. The provided HPLC/UPLC method and validation guidelines offer a robust framework for researchers and drug development professionals to establish a comprehensive quality control strategy for Palonosetron. Adherence to these protocols will help ensure the safety, efficacy, and regulatory compliance of Palonosetron drug products.
References
Application Notes and Protocols for In Vitro Metabolism Studies of Palonosetron N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Understanding the metabolic fate of palonosetron is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. One of its primary metabolites is Palonosetron N-oxide (M9), formed through the oxidation of the quinuclidine nitrogen. These application notes provide detailed protocols for the in vitro study of this compound formation using human liver microsomes (HLMs), along with analytical methods for its quantification.
Palonosetron is metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 playing a major role, and CYP3A4 and CYP1A2 contributing to a lesser extent.[1] The formation of N-oxide metabolites is a common pathway for drugs containing tertiary amines and can be mediated by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[2] In the case of palonosetron, approximately 50% of the drug is metabolized into two primary metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron.[3]
These studies are essential in drug development to identify metabolic pathways, assess metabolic stability, and investigate potential enzymatic inhibition or induction, thereby providing critical data for preclinical and clinical development.
Data Presentation
Table 1: In Vitro Metabolic Stability of Palonosetron in Human Liver Microsomes
| Time (minutes) | Palonosetron Concentration (µM) | Percent Remaining |
| 0 | 10 | 100 |
| 5 | 9.2 | 92 |
| 15 | 7.8 | 78 |
| 30 | 6.1 | 61 |
| 60 | 4.5 | 45 |
Table 2: Kinetic Parameters for Palonosetron Metabolism in Human Liver Microsomes
| Parameter | Value |
| Vmax (pmol/min/mg protein) | 150 |
| Km (µM) | 25 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 6.0 |
Table 3: LC-MS/MS Parameters for the Analysis of Palonosetron and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palonosetron | 297.3 | 110.2 | 25 |
| This compound | 313.3 | 297.3 | 20 |
| Internal Standard (Ondansetron) | 294.2 | 170.1 | 22 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Palonosetron in Human Liver Microsomes (HLMs)
This protocol describes the procedure for incubating palonosetron with human liver microsomes to study the formation of its metabolites, including this compound.
Materials:
-
Palonosetron hydrochloride
-
This compound (analytical standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., Ondansetron in 50% methanol)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of palonosetron in methanol or water.
-
Prepare working solutions of palonosetron by diluting the stock solution with potassium phosphate buffer to the desired concentrations (e.g., 1-100 µM).
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsome suspension
-
Palonosetron working solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include control incubations:
-
No NADPH: to assess non-enzymatic degradation.
-
No microsomes: to assess the stability of palonosetron in the incubation buffer.
-
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 4°C for 10 minutes at a high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Palonosetron and this compound
This protocol outlines the analytical method for the simultaneous quantification of palonosetron and its N-oxide metabolite in the supernatant from the in vitro metabolism assay.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 3.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Quantify the concentrations of palonosetron and this compound in the unknown samples using the calibration curve.
-
Calculate the rate of metabolism and the formation of the N-oxide metabolite.
Visualizations
Caption: Experimental workflow for the in vitro metabolism of palonosetron.
Caption: Metabolic pathway of palonosetron.
Caption: Role of this compound studies in drug development.
References
- 1. Physical and chemical stability of palonosetron hydrochloride with five common parenteral drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Stability Testing of Palonosetron N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron N-oxide is a key related substance and potential metabolite of Palonosetron, a highly potent and selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a potential impurity or a drug substance itself, understanding the stability profile of this compound is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.
These application notes provide a comprehensive protocol for the stability testing of this compound, drawing upon established principles from the International Council for Harmonisation (ICH) guidelines and published stability studies of the parent compound, Palonosetron. The provided methodologies are intended to serve as a robust starting point for the development and validation of a stability-indicating assay for this compound.
Stability Testing Protocol
The stability testing protocol for this compound is designed to assess how its quality varies over time under the influence of various environmental factors such as temperature, humidity, and light. This protocol is aligned with the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[1][2][3]
Stress Testing (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4] These studies also help in developing and validating a stability-indicating analytical method.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1N HCl.
-
Reflux the solution at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1N NaOH.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1N NaOH.
-
Reflux the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1N HCl.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3-6% hydrogen peroxide (H₂O₂).
-
Reflux the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at 105°C for 24 hours in a calibrated oven.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to a final concentration suitable for analysis.
-
-
Photostability Testing:
-
Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, dissolve the samples in the mobile phase to a final concentration suitable for analysis.
-
Data Presentation: Summary of Forced Degradation Studies for Palonosetron (as a proxy)
The following table summarizes the typical degradation observed for Palonosetron hydrochloride under various stress conditions, which can be indicative of the potential stability of this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Palonosetron HCl) |
| Acid Hydrolysis | 0.1N HCl | 30 min | 60°C | 0.67% |
| Base Hydrolysis | 0.1N NaOH | 30 min | 60°C | 0.91% |
| Oxidation | 3% H₂O₂ | 30 min | 60°C | 2.52% |
| Thermal | Dry Heat | 24 hours | 105°C | 1.09% |
| Photolytic | Sunlight | 24 hours | Ambient | 2.01% |
Formal Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period. The samples should be stored in containers that simulate the proposed packaging.
Storage Conditions and Testing Frequency:
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate determination of this compound and its degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.
Proposed RP-HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid and methanol (55:45 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Visualizations
Experimental Workflow for Stability Testing
Caption: Overall workflow for the stability testing of this compound.
Potential Degradation Pathways of Palonosetron
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Application Note: Chiral Separation of Palonosetron and its N-oxide by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist with a strong binding affinity, used for preventing chemotherapy-induced and postoperative nausea and vomiting. Its molecular structure contains two stereogenic centers, resulting in four possible stereoisomers. The therapeutic efficacy and safety of chiral drugs can be highly dependent on their stereochemistry. Therefore, the development of reliable analytical methods to separate and quantify these stereoisomers is of paramount importance for quality control in pharmaceutical development and manufacturing.
Palonosetron N-oxide is a known metabolite of Palonosetron. Although specific chiral separation methods for this compound are not detailed in the reviewed literature, its analysis is noted in degradation studies, where LC-MS has been used for structural identification based on its mass-to-charge ratio.
This application note details established High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of Palonosetron.
Quantitative Data Summary
The following tables summarize the quantitative data from various successful chiral separations of Palonosetron.
Table 1: HPLC Method for Enantiomeric Separation of Palonosetron Hydrochloride [1][2]
| Parameter | Condition |
| Chromatographic Column | CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane: absolute alcohol: diethylamine (60:40:0.05, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 256 nm |
| Linearity Range | 0.5 to 50 µg·mL-1 |
| Limit of Detection (LOD) | 0.05 µg·mL-1 |
Table 2: HPLC Method for Enantiomers and Process-Related Chiral Impurities of Palonosetron [1][3][4]
| Parameter | Condition |
| Chromatographic Column | Chiralcel-OD (250 mm × 4.6 mm, 3 µm) |
| Mobile Phase | n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Run Time | < 12 minutes |
| LOD Range | 0.06-0.10 µg/mL |
| LOQ Range | 0.14 - 0.24 µg/mL |
| Linearity (R2) | > 0.998 over a range of 0.14 to 1.125 µg/mL |
| Recovery | 87.0% to 116.0% |
Experimental Protocols
The following are detailed protocols for the chiral separation of Palonosetron based on the cited literature.
Protocol 1: Enantiomeric Separation of Palonosetron Hydrochloride
3.1. Objective: To resolve the optical isomers of Palonosetron hydrochloride.
3.2. Materials and Reagents:
-
Palonosetron Hydrochloride reference standard
-
n-Hexane (HPLC grade)
-
Absolute Ethanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Methanol (for sample preparation, HPLC grade)
-
Water (for sample preparation, HPLC grade)
3.3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm) column
3.4. Chromatographic Conditions:
-
Mobile Phase: n-hexane: absolute alcohol: diethylamine (60:40:0.05, v/v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 256 nm
-
Injection Volume: As per system suitability requirements
3.5. Sample Preparation:
-
Prepare a stock solution of Palonosetron Hydrochloride in a suitable diluent (e.g., a mixture of methanol and water).
-
From the stock solution, prepare working standard solutions within the linearity range of 0.5 to 50 µg·mL-1 by diluting with the mobile phase.
3.6. Procedure:
-
Equilibrate the CHIRALPAK AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions.
-
Record the chromatograms and determine the retention times for the enantiomers.
-
Verify system suitability parameters such as resolution, tailing factor, and theoretical plates.
Protocol 2: Separation of Palonosetron Enantiomers and Process-Related Chiral Impurities
3.1. Objective: To separate the enantiomers of Palonosetron hydrochloride and its process-related chiral impurities.
3.2. Materials and Reagents:
-
Palonosetron Hydrochloride reference standard and impurity standards
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
-
Diethylamine (HPLC grade)
3.3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiralcel-OD (250 mm × 4.6 mm, 3 µm) column
3.4. Chromatographic Conditions:
-
Mobile Phase: n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV (wavelength as per standard)
3.5. Sample Preparation:
-
Prepare a stock solution of Palonosetron Hydrochloride and its related impurities in a suitable diluent.
-
Prepare working standard solutions at concentrations appropriate for the determination of impurities (e.g., within the LOQ to 1.125 µg/mL range).
3.6. Procedure:
-
Equilibrate the Chiralcel-OD column with the mobile phase until a stable baseline is observed.
-
Inject the prepared standard and sample solutions.
-
Monitor the separation of all stereoisomers and impurities. The developed method should be able to separate all compounds within approximately 12 minutes.
-
Perform method validation by assessing parameters like specificity, linearity, LOD, LOQ, accuracy, and precision.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of Palonosetron by HPLC.
Caption: General workflow for HPLC-based chiral separation.
Conclusion and Future Directions
The presented HPLC methods provide robust and reliable protocols for the chiral separation of Palonosetron and its related impurities, which is essential for the quality control of this pharmaceutical product. The use of polysaccharide-based chiral stationary phases like CHIRALPAK AD-H and Chiralcel-OD has proven effective.
While the chiral separation of Palonosetron is well-documented, specific methods for the enantioselective separation of its N-oxide metabolite are not explicitly detailed in the surveyed literature. However, LC-MS has been identified as a suitable technique for the detection and identification of this compound in degradation and metabolic studies.
For researchers and drug development professionals, the protocols for Palonosetron can serve as a starting point for developing a chiral separation method for this compound. Method development would likely involve screening different chiral stationary phases and mobile phase compositions to achieve optimal resolution of the N-oxide stereoisomers.
References
Troubleshooting & Optimization
Troubleshooting Palonosetron N-oxide quantification in biological samples
Welcome to the technical support center for the bioanalysis of Palonosetron N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of this compound in biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a major metabolite of Palonosetron, a potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][2] It is also considered a potential impurity in Palonosetron preparations.[1] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic studies.
Q2: What is the most common analytical technique for quantifying this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Palonosetron and its metabolites in biological matrices due to its high sensitivity and selectivity.[3][4]
Q3: What are the key challenges in quantifying this compound?
A3: Key challenges include potential instability of the N-oxide functional group, matrix effects from complex biological samples, achieving adequate chromatographic separation from the parent drug and other metabolites, and ensuring consistent recovery during sample preparation.
Q4: Which sample preparation techniques are recommended?
A4: Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice depends on the required cleanliness of the extract, desired recovery, and the nature of the biological matrix. LLE and SPE generally provide cleaner extracts compared to PPT, minimizing matrix effects.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analysis.
Issue 1: Weak or No Signal Intensity for this compound
Question: I am injecting my processed sample, but I am observing a very weak signal, or no signal at all, for this compound. What are the potential causes and how can I troubleshoot this?
Answer: A weak or absent signal can stem from issues with the analyte itself, the sample preparation, the chromatography, or the mass spectrometer settings. Follow this systematic approach to identify the root cause.
Caption: Troubleshooting workflow for low MS signal.
-
Verify Mass Spectrometer Performance:
-
Action: Directly infuse a fresh, analytical standard of this compound (e.g., 10-100 ng/mL in 50:50 acetonitrile:water) into the mass spectrometer.
-
Expected Outcome: You should see a strong, stable signal for your precursor and product ions.
-
Troubleshooting: If the signal is weak or unstable during infusion, optimize the MS source parameters (e.g., spray voltage, gas flows, temperature) and confirm the correct mass transitions are being monitored. The protonated molecule [M+H]⁺ for this compound is approximately m/z 313.4.
-
-
Assess Analyte Stability:
-
Problem: N-oxides can be susceptible to degradation, especially during sample processing (e.g., exposure to heat, light, or certain solvents) or in-source reduction in the mass spectrometer.
-
Protocol: Stability Check:
-
Spike a fresh blank biological sample with a known concentration of this compound.
-
Immediately process the sample using your established protocol, minimizing exposure to heat and light. Keep samples on ice whenever possible.
-
Compare the resulting peak area to a standard prepared in solvent at the equivalent concentration. A significant difference may indicate degradation.
-
-
Solution: If stability is an issue, modify the sample handling procedure. Ensure samples are kept at 4°C during processing and stored at -80°C. Minimize the time between extraction and injection.
-
-
Evaluate Chromatography:
-
Action: Inject a standard solution of this compound prepared in the mobile phase.
-
Expected Outcome: A sharp, well-defined chromatographic peak should be observed at the expected retention time.
-
Troubleshooting: If the peak is broad, tailing, or not present, there may be an issue with the mobile phase or the analytical column. Ensure the mobile phase pH is appropriate for the analyte (Palonosetron is basic; the N-oxide will also have basic properties). Consider that N-oxides can be more polar than the parent drug, which may require adjusting the mobile phase's organic content for proper retention.
-
-
Check Sample Preparation (Recovery & Matrix Effects):
-
Problem: Poor extraction recovery or significant ion suppression (a matrix effect) can drastically reduce the signal.
-
Action: Perform a recovery and matrix effect experiment. This is detailed in the next section.
-
Issue 2: High Variability in Results & Poor Reproducibility
Question: My calibration curves are not linear, and the precision (%CV) between my quality control samples is poor (>15%). What is causing this variability?
Answer: High variability is often a direct result of inconsistent sample preparation and/or matrix effects. The complex nature of biological samples contains endogenous components like phospholipids and salts that can interfere with the ionization of your target analyte.
Caption: Impact of matrix components on analyte ionization.
This protocol allows you to quantify the efficiency of your extraction and the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples (n≥3):
-
Set A (Neat Standard): Spike the analyte and internal standard (IS) in reconstitution solvent. This represents 100% signal without matrix effects or extraction loss.
-
Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the analyte and IS into the final, dried-down extract before reconstitution. This measures the matrix effect.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into blank biological matrix before starting the extraction process. This measures the combined effect of recovery and matrix.
-
-
Calculate and Interpret Results:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Overall Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
If the experiment reveals low recovery or significant matrix effects, consider optimizing your sample preparation method.
| Method | Protocol Outline | Pros | Cons |
| Protein Precipitation (PPT) | 1. Add 3 parts cold acetonitrile to 1 part plasma. 2. Vortex vigorously. 3. Centrifuge at high speed (e.g., >10,000 g) for 10 min. 4. Evaporate supernatant and reconstitute. | Fast, simple, and inexpensive. | "Dirty" extract; high potential for matrix effects (especially from phospholipids). |
| Liquid-Liquid Extraction (LLE) | 1. Add a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the sample. 2. Adjust pH to ensure the analyte is in a neutral state for extraction. 3. Vortex to mix phases. 4. Centrifuge to separate phases. 5. Evaporate the organic layer and reconstitute. | Cleaner extract than PPT; can be highly selective by optimizing pH and solvent. | More time-consuming; requires solvent optimization; potential for emulsions. |
| Solid-Phase Extraction (SPE) | 1. Condition the SPE cartridge (e.g., mixed-mode or reversed-phase). 2. Load the pre-treated sample. 3. Wash the cartridge to remove interferences. 4. Elute the analyte with a strong solvent. 5. Evaporate eluate and reconstitute. | Provides the cleanest extract, significantly reducing matrix effects. | Most expensive and complex method; requires significant method development. |
Recommendation: If you are experiencing significant matrix effects with PPT, transitioning to LLE or a mixed-mode SPE method is highly recommended for quantifying this compound.
Reference Data & Starting Parameters
While specific parameters for this compound must be empirically determined, published methods for the parent drug, Palonosetron, provide an excellent starting point.
| Parameter | Typical Starting Conditions for Palonosetron | Notes for N-oxide Optimization |
| LC Column | C18, 50 x 2.1 mm, < 3 µm | A C18 column is a good starting point. Due to the potential increase in polarity, a column with an alternative selectivity (e.g., Phenyl-Hexyl) could also be evaluated. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | An acidic mobile phase is generally preferred for positive ionization mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Start with a gradient from 5-95% B over several minutes to determine the approximate retention time. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for 2.1 mm ID columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Palonosetron and its N-oxide contain basic nitrogens that are readily protonated. |
| Precursor Ion [M+H]⁺ | Palonosetron: ~m/z 297.2 | This compound: ~m/z 313.4 |
| Product Ions | Palonosetron: e.g., m/z 110.2, 136.1 | Must be determined by infusing the N-oxide standard and performing a product ion scan. Select the most intense and stable fragments for quantification and qualification. |
| Internal Standard (IS) | Deuterated Palonosetron (if available), or a structurally similar compound like Ibrutinib or Verapamil. | A stable isotope-labeled (SIL) internal standard for this compound is ideal but often unavailable. A SIL-IS for the parent drug is the next best choice. If neither is available, a structural analog must be carefully validated to ensure it tracks recovery and matrix effects similarly. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Technical Support Center: Optimization of LC-MS/MS Parameters for Palonosetron N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Palonosetron N-oxide.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of this compound.
Question: Why am I observing a weak or no signal for this compound?
Answer: A weak or absent signal can stem from several factors throughout the analytical workflow. Consider the following troubleshooting steps:
-
Sample Stability: this compound is a metabolite and a potential degradation product formed under oxidative stress.[1] Ensure proper sample handling and storage conditions to prevent degradation. It is recommended to store samples at -20°C.[1]
-
Mass Spectrometer Parameters:
-
Ionization Mode: Palonosetron and its related compounds are typically analyzed in positive electrospray ionization (ESI+) mode.[2][3] Verify that your instrument is operating in the correct polarity.
-
Precursor and Product Ions: The selection of precursor and product ion transitions (MRM transitions) is critical for sensitivity and selectivity. For Palonosetron, a common transition is m/z 297.3 → 110.2.[3] Since this compound has a molecular weight of 312.4 g/mol , the precursor ion will be different. Infuse a standard solution of this compound to determine the optimal precursor ion (likely [M+H]+ at m/z 313.4) and its most abundant, stable product ions.
-
Ion Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to ensure efficient ionization and desolvation.
-
-
Chromatographic Conditions:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of the analyte. For basic compounds like Palonosetron, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can enhance protonation and improve the ESI+ signal.
-
Column Choice: A C18 column is commonly used for the separation of Palonosetron and its metabolites. Ensure the column is not clogged or degraded.
-
Question: I am seeing significant peak tailing for my this compound peak. What could be the cause?
Answer: Peak tailing can compromise peak integration and reduce analytical accuracy. Here are common causes and solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Basic analytes like Palonosetron and its N-oxide can interact with residual acidic silanol groups on the silica-based column packing, leading to tailing.
-
Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask these silanol groups.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Implement a robust sample preparation method and consider using a guard column.
Question: My results show high variability between injections. How can I improve precision?
Answer: High variability can be attributed to issues with the autosampler, sample preparation, or system stability.
-
Sample Preparation: Inconsistent sample preparation is a common source of variability. For plasma samples, methods like liquid-liquid extraction (LLE) or protein precipitation are often used. Ensure the procedure is followed consistently for all samples.
-
Internal Standard: The use of a suitable internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. For Palonosetron analysis, compounds like Verapamil or Ibrutinib have been used as internal standards. A stable isotope-labeled version of Palonosetron would be an ideal internal standard.
-
System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run. This includes pumping the mobile phase through the column until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting LC-MS/MS parameters for this compound analysis?
A1: Based on methods developed for Palonosetron and related compounds, the following parameters can be used as a starting point for method development for this compound.
| Parameter | Recommended Starting Condition |
| LC Column | C18 (e.g., 50 mm x 2.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase and ramp up to elute the analyte. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 313.4 ([M+H]+ for this compound) |
| Product Ion (Q3) | To be determined by infusion of a standard. |
| Collision Energy (CE) | To be optimized for the specific precursor-product ion transition. |
| Declustering Potential (DP) | To be optimized to prevent in-source fragmentation. |
Q2: How should I prepare my samples for this compound analysis in a biological matrix?
A2: For biological matrices such as plasma, a sample cleanup step is necessary to remove proteins and other interfering substances.
-
Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is commonly used as the precipitating agent.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. It involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup and can be automated for high-throughput analysis.
Q3: What is the expected fragmentation pattern for this compound in MS/MS?
Experimental Protocols
Protocol 1: LC-MS/MS Method Development for this compound
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol. From this stock, prepare a working standard solution for infusion and LC-MS/MS analysis.
-
Mass Spectrometer Tuning and Optimization:
-
Infuse the working standard solution directly into the mass spectrometer using a syringe pump.
-
In positive ESI mode, identify the precursor ion ([M+H]+) for this compound (expected at m/z 313.4).
-
Perform a product ion scan to identify the major fragment ions.
-
Select the most abundant and stable precursor-product ion transitions for Multiple Reaction Monitoring (MRM).
-
Optimize the collision energy (CE) and declustering potential (DP) for each MRM transition to maximize the signal intensity.
-
-
Chromatographic Method Development:
-
Install a C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% aqueous mobile phase with 0.1% formic acid).
-
Inject the working standard solution and monitor the selected MRM transitions.
-
Optimize the mobile phase composition and gradient to achieve good peak shape, retention, and separation from any potential interferences.
-
-
Method Validation: Once the method is optimized, perform a validation according to relevant guidelines (e.g., ICH) to assess parameters such as linearity, accuracy, precision, selectivity, and stability.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for a weak or no signal of this compound.
References
Technical Support Center: Analysis of Palonosetron N-oxide in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the plasma analysis of Palonosetron N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In plasma analysis, endogenous components like phospholipids, salts, and proteins can suppress or enhance the ionization of this compound and its internal standard in the mass spectrometer's ion source.[1][3] This can lead to inaccurate and irreproducible quantification, compromising the reliability of pharmacokinetic and other bioanalytical studies.
Q2: How can I detect the presence of matrix effects in my assay?
A2: Matrix effects can be identified qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank, extracted plasma sample will show a dip or peak in the analyte's signal if matrix components are causing ion suppression or enhancement at specific retention times. Quantitatively, matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.
Q3: What are the primary sources of matrix effects in plasma samples?
A3: Phospholipids are a major contributor to matrix effects in plasma samples, particularly in electrospray ionization (ESI)-MS. These molecules are abundant in cell membranes and are often co-extracted with the analyte of interest during sample preparation. They can cause significant ion suppression and build up on the LC column and in the MS source, leading to poor reproducibility and decreased sensitivity. Other sources include salts, proteins, and other endogenous metabolites.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the nature of the analyte. While specific data for this compound is limited, methods validated for the parent drug, Palonosetron, provide a strong starting point. The main techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, leading to potential matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and has been successfully used for Palonosetron analysis. The choice of extraction solvent is critical.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte, thereby significantly reducing matrix components. This method is highly effective at removing phospholipids.
For highly sensitive assays requiring minimal matrix effects, Solid-Phase Extraction (SPE) is often the most effective approach.
Troubleshooting Guide
Issue 1: High variability in analyte or internal standard peak areas.
-
Possible Cause: Inconsistent matrix effects due to variable sample clean-up. Phospholipids or other interfering substances may be present at different concentrations in each sample.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure your sample preparation protocol is being executed consistently. For PPT, ensure complete protein crashing and consistent supernatant transfer. For LLE, ensure consistent vortexing times and phase separation. For SPE, ensure cartridges are properly conditioned and not allowed to dry out.
-
Optimize Chromatography: Modify your chromatographic gradient to better separate this compound from the regions where phospholipids elute.
-
Enhance Sample Clean-up: If using PPT, consider switching to LLE or SPE for a more thorough clean-up. If already using SPE, ensure the wash steps are optimized to remove interferences without causing analyte loss.
-
Issue 2: Significant ion suppression is observed.
-
Possible Cause: Co-elution of this compound with high concentrations of matrix components, especially phospholipids.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Increase the organic content of the mobile phase at the end of the gradient to wash the column of late-eluting components like phospholipids. Consider a column with a different chemistry that provides better retention and separation from interferences.
-
Implement Phospholipid Removal: Utilize specialized SPE cartridges or plates designed for phospholipid depletion, such as HybridSPE-Phospholipid.
-
Optimize Ion Source Parameters: Adjust ion source temperature and gas flows to potentially reduce the impact of matrix components on ionization.
-
Issue 3: Poor recovery of this compound.
-
Possible Cause: Suboptimal extraction conditions in LLE or SPE. The physicochemical properties of this compound (likely more polar than Palonosetron) may require different conditions.
-
Troubleshooting Steps:
-
Adjust pH for LLE: The pH of the plasma sample before extraction is critical. Systematically evaluate a range of pH values to ensure this compound is in a neutral form for efficient extraction into an organic solvent.
-
Screen LLE Solvents: Test a variety of organic solvents with different polarities (e.g., diethyl ether, ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for the N-oxide.
-
Optimize SPE Protocol:
-
Sorbent Selection: Choose a sorbent that provides the best retention for this compound (e.g., reversed-phase C18, mixed-mode cation exchange).
-
Optimize Wash and Elution Solvents: The composition of the wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover the analyte from the sorbent.
-
-
Experimental Protocols
Disclaimer: These protocols are based on validated methods for Palonosetron and should be adapted and re-validated for this compound.
Method 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods developed for Palonosetron.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 10 seconds.
-
-
Alkalinization:
-
Add 50 µL of a weak base (e.g., saturated sodium bicarbonate or 0.1 M NaOH) to adjust the sample pH.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of cyclohexane and diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Method 2: Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for this compound.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash with a second, stronger wash solution if necessary (e.g., 1 mL of 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile containing a small percentage of formic acid or ammonia).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Palonosetron Plasma Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Palonosetron | Palonosetron | Palonosetron |
| Typical Recovery | > 85% | 70 - 90% | > 90% |
| Matrix Effect | High potential for ion suppression | Moderate | Low |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate (can be automated) |
| Cost per Sample | Low | Low | High |
| Primary Advantage | Simple and fast | Good balance of cleanliness and cost | Provides the cleanest extracts |
| Primary Disadvantage | High risk of matrix effects | More labor-intensive than PPT | More complex and costly |
Note: The values presented are typical for Palonosetron and should be established specifically for this compound during method validation.
Visualizations
Caption: General experimental workflow for this compound plasma sample analysis.
Caption: Troubleshooting decision tree for matrix effects in bioanalysis.
References
Challenges in separating Palonosetron from Palonosetron N-oxide
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Palonosetron and its related substances. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges encountered during the analytical separation of Palonosetron from its N-oxide impurity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Palonosetron from Palonosetron N-oxide?
The primary challenge lies in the structural similarity and polarity differences between Palonosetron and its N-oxide. This compound is a metabolite and a potential impurity formed during oxidative stress.[1] As an N-oxide, it is significantly more polar than the parent Palonosetron molecule. This difference in polarity is the key to achieving chromatographic separation. However, improper column selection, mobile phase composition, or pH can lead to co-elution or poor peak shape, making accurate quantification difficult.
Q2: Why am I observing poor peak shape (tailing) for the Palonosetron peak?
Peak tailing for basic compounds like Palonosetron in reverse-phase HPLC is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase. Specifically, the basic amine groups in Palonosetron can interact with residual acidic silanol groups on the silica-based column packing material, leading to asymmetrical peaks.
Q3: Can this compound be formed during sample preparation or analysis?
Yes, Palonosetron can be susceptible to oxidation, leading to the formation of this compound.[1] It is crucial to handle samples with care, avoid prolonged exposure to oxidative conditions, and use fresh, high-purity solvents to minimize the in-situ formation of the N-oxide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of Palonosetron and this compound.
Issue 1: Poor Resolution or Co-elution of Palonosetron and this compound Peaks
Possible Causes:
-
Inappropriate Mobile Phase Composition: The organic modifier concentration or the buffer pH may not be optimal for separating compounds with different polarities.
-
Unsuitable Column: The chosen stationary phase may not provide sufficient selectivity for the two analytes.
-
Gradient Elution Not Optimized: For gradient methods, the slope of the gradient may be too steep.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase the retention of the less polar Palonosetron and improve its separation from the more polar this compound.
-
-
Optimize Mobile Phase pH:
-
The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For basic compounds like Palonosetron, a mobile phase pH in the acidic to neutral range is often effective. Experiment with a pH between 3 and 7 to find the optimal separation.
-
-
Select an Appropriate Column:
-
A C18 column is a good starting point. However, if resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
-
-
Refine Gradient Elution Program:
-
If using a gradient, try a shallower gradient (i.e., a slower increase in the organic solvent concentration over time) to enhance the separation between closely eluting peaks.
-
Issue 2: Peak Tailing of the Palonosetron Peak
Possible Causes:
-
Secondary Interactions with Silanol Groups: The basic amine moiety of Palonosetron can interact with acidic silanol groups on the silica-based stationary phase.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Metal Contamination: Trace metals in the sample, solvent, or from the HPLC system can chelate with the analyte and cause tailing.
Troubleshooting Steps:
-
Use a Base-Deactivated Column:
-
Employ a modern, high-purity, base-deactivated C18 or C8 column. These columns have a lower concentration of accessible silanol groups, which minimizes secondary interactions.
-
-
Add a Competing Base to the Mobile Phase:
-
Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase (typically 0.1-0.5%). These additives will preferentially interact with the active silanol sites, reducing their availability to interact with Palonosetron.
-
-
Lower the Mobile Phase pH:
-
Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated Palonosetron.
-
-
Reduce Sample Concentration:
-
Dilute the sample to ensure you are not overloading the column.
-
-
Use a Guard Column:
-
A guard column can help protect the analytical column from strongly retained impurities that might contribute to peak tailing over time.
-
Experimental Protocols
Below is a detailed methodology for a typical reverse-phase HPLC experiment for the separation of Palonosetron and its related substances, including the N-oxide.
Recommended HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Note: This is a starting point, and optimization may be required based on your specific instrumentation and sample matrix.
Data Presentation
The following table summarizes typical retention time data that could be expected with an optimized HPLC method. Due to the higher polarity of the N-oxide, it is expected to elute earlier than Palonosetron in a reverse-phase system.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) |
| This compound | C₁₉H₂₄N₂O₂ | 312.41 | ~ 4-6 |
| Palonosetron | C₁₉H₂₄N₂O | 296.41 | ~ 8-10 |
Visualizations
Chemical Structures
Caption: Molecular structures of Palonosetron and this compound.
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting workflow for addressing poor peak resolution.
Experimental Workflow for Method Development
Caption: A typical workflow for HPLC method development and validation.
References
Stability issues of Palonosetron N-oxide in analytical samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palonosetron N-oxide in analytical samples.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common stability and analytical issues encountered with this compound.
Issue: Inconsistent or declining analytical results for this compound.
This guide will help you diagnose the root cause of variability in your quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability a concern?
This compound is a major metabolite of Palonosetron, a potent antiemetic drug. It is also known to be a degradation product that forms when Palonosetron is exposed to oxidative stress.[1] The stability of this compound is a critical concern during bioanalysis because it is prone to degradation and can potentially convert back to the parent drug, Palonosetron. This instability can lead to inaccurate quantification of both the metabolite and the parent drug.
2. What are the recommended storage conditions for this compound in analytical samples?
For long-term stability (≥ 4 years) of the pure compound, storage at -20°C is recommended.[1] For analytical samples, such as plasma, it is advisable to store them at -20°C or lower to minimize degradation. It is also crucial to minimize the number of freeze-thaw cycles, as this can affect the stability of many analytes. While specific data for this compound is limited, a general recommendation for plasma samples is to limit freeze-thaw cycles to no more than three.
3. What are the known degradation pathways for Palonosetron that lead to the formation of this compound?
Forced degradation studies have shown that Palonosetron is susceptible to oxidative degradation.[2] The primary pathway for the formation of this compound is through the oxidation of the nitrogen atom in the quinuclidine ring of the Palonosetron molecule. This is a common metabolic pathway for compounds containing tertiary amines.
4. How can I prevent the back-conversion of this compound to Palonosetron during sample preparation?
The back-conversion of N-oxide metabolites to the parent drug can be influenced by the sample matrix and the extraction procedure.[3] While specific studies on this compound are not widely available, general strategies to minimize this conversion for other N-oxides include:
-
Choice of Extraction Solvent: Protein precipitation with acetonitrile has been shown to be effective in minimizing N-oxide decomposition for some compounds.[1]
-
pH Control: Maintaining a neutral or near-neutral pH during sample processing can help to prevent degradation.
-
Temperature: Perform sample preparation steps at reduced temperatures (e.g., on an ice bath) to slow down potential degradation reactions.
5. What are the common issues observed during the LC-MS/MS analysis of this compound and how can they be addressed?
Common issues include in-source conversion, poor peak shape, and carryover.
| Issue | Potential Cause | Troubleshooting Steps |
| In-source Conversion | The N-oxide is thermally labile and can lose its oxygen atom in the high-temperature environment of the mass spectrometer's ion source, leading to a false signal for the parent drug, Palonosetron. | Optimize MS source parameters: reduce the source temperature and declustering potential (or fragmentor voltage) to minimize in-source fragmentation. Ensure chromatographic separation of Palonosetron and this compound. |
| Poor Peak Shape (Tailing) | Secondary interactions between the polar N-oxide and active sites (e.g., residual silanols) on the HPLC column. | Use a high-quality, end-capped C18 column. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Consider using a column with a different stationary phase chemistry. |
| Carryover | Adsorption of the analyte to surfaces in the autosampler or LC system. | Optimize the autosampler wash procedure. Use a wash solvent that is stronger than the mobile phase. Consider using different vial materials. |
6. Is there a validated analytical method for the simultaneous quantification of Palonosetron and this compound in biological samples?
Several LC-MS/MS methods have been developed and validated for the quantification of Palonosetron in human plasma. These methods often include the monitoring of this compound as a metabolite. A typical method involves liquid-liquid extraction or protein precipitation for sample clean-up, followed by separation on a C18 reversed-phase column and detection by tandem mass spectrometry.
Experimental Protocols
Example Protocol: LC-MS/MS Method for Simultaneous Determination of Palonosetron and this compound in Human Plasma
This protocol is a representative example based on published methods for Palonosetron and general practices for N-oxide analysis. Note: This method should be fully validated in your laboratory before use in regulated studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate amount of internal standard (e.g., a stable isotope-labeled version of Palonosetron or a structurally similar compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 400°C (Optimize to minimize in-source conversion) |
| MRM Transitions | Palonosetron: m/z 297.2 -> 110.1this compound: m/z 313.2 -> 295.2 (or other suitable fragment) |
| Collision Energy | Optimize for each transition |
| Declustering Potential | Optimize to minimize in-source conversion |
4. Stability Assessment during Method Validation
The stability of this compound should be thoroughly evaluated during method validation. This includes:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after multiple freeze-thaw cycles (e.g., three cycles).
-
Bench-Top Stability: Assess the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample handling time.
-
Autosampler Stability: Evaluate the stability of processed samples in the autosampler at a set temperature over a typical run time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for an extended period.
The results of these stability assessments should be presented in a tabular format, showing the mean concentration, standard deviation, and percentage deviation from the nominal concentration.
References
Minimizing degradation of Palonosetron N-oxide during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Palonosetron N-oxide during sample preparation, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a primary metabolite of Palonosetron, a potent 5-HT3 receptor antagonist.[1] It is also known to be a degradation product formed under oxidative stress.[1] As an N-oxide, this compound can be susceptible to degradation, particularly reduction back to the parent drug, Palonosetron, during sample collection, processing, and storage. This instability can lead to inaccurate quantification of both the metabolite and the parent drug.
Q2: What are the main factors that can cause the degradation of this compound during sample preparation?
The primary degradation pathway of concern for this compound is reduction to Palonosetron. Factors that can promote this include:
-
Elevated Temperatures: N-oxides can be thermally labile.[2]
-
Presence of Reducing Agents: Endogenous or exogenous reducing agents in the sample matrix can facilitate the reduction of the N-oxide.
-
Incorrect pH: While Palonosetron is stable over a pH range of 3.0-8.0, the stability of the N-oxide may be pH-dependent.
-
Oxidative Stress: Although this compound is a product of oxidation, further degradation under harsh oxidative conditions has been observed for the parent compound.[3]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of analytes in plasma samples.[4]
Q3: What are the ideal storage conditions for samples containing this compound?
To ensure the long-term stability of this compound, samples should be stored at -20°C or colder. For extended storage, -80°C is recommended for N-oxide compounds in general. This compound is reported to be stable for at least 4 years when stored at -20°C. It is crucial to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low recovery of this compound and/or unexpectedly high concentrations of Palonosetron.
This issue often points to the in-vitro reduction of this compound back to its parent form.
Troubleshooting Steps:
-
Sample Handling: Process blood samples as quickly as possible after collection. Keep samples on ice or at 2-8°C during processing.
-
Anticoagulant Choice: While specific data for this compound is limited, for general bioanalysis, EDTA is a commonly used anticoagulant. The impact of different anticoagulants on N-oxide stability should be evaluated during method development.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample. Studies on the parent drug, Palonosetron, in human plasma showed it to be stable for at least three freeze-thaw cycles.
-
Consider Antioxidants: For particularly sensitive samples, the addition of an antioxidant to the collection tubes or during extraction may be beneficial. Common antioxidants used in bioanalysis include butylated hydroxytoluene (BHT) and ascorbic acid. The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with the assay.
Issue 2: Inconsistent results between sample batches.
Variability in sample collection and processing can lead to inconsistent degradation of this compound.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all sample collection, processing, and storage procedures are standardized and followed consistently for all samples.
-
Control for Hemolysis: Hemolyzed plasma can contain higher levels of reducing agents. Care should be taken during venipuncture and sample handling to minimize hemolysis.
-
Evaluate Bench-Top Stability: Determine the stability of this compound in the sample matrix at room temperature. A study on Palonosetron in human plasma indicated stability for at least 24 hours at ambient temperature. However, this should be specifically verified for the N-oxide.
Quantitative Data Summary
| Parameter | Matrix | Analyte | Condition | Stability | Reference |
| Long-Term Storage | Crystalline Solid | This compound | -20°C | ≥ 4 years | |
| Freeze-Thaw Stability | Human Plasma | Palonosetron | 3 cycles (-20°C to room temp) | Stable (deviation <15%) | |
| Bench-Top Stability | Human Plasma | Palonosetron | 24 hours (ambient temp) | Stable (deviation <15%) | |
| Solution Stability | Various Infusion Solutions | Palonosetron HCl | 48 hours (room temp) | Stable | |
| Solution Stability | Various Infusion Solutions | Palonosetron HCl | 14 days (4°C) | Stable |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis
This protocol provides a general guideline for the extraction of this compound from plasma, designed to minimize degradation.
Materials:
-
Collected plasma samples (preferably EDTA)
-
Ice bath
-
Refrigerated centrifuge
-
Protein precipitation solvent (e.g., cold acetonitrile or methanol)
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (compatible with the analytical method)
Procedure:
-
Thaw frozen plasma samples in an ice bath.
-
Once thawed, keep the samples on ice throughout the extraction process.
-
To 100 µL of plasma, add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4°C for 10 minutes at a speed sufficient to pellet the precipitated proteins (e.g., 10,000 x g).
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Confirmation of this compound Identity by Chemical Reduction
This protocol can be used to confirm the identity of a suspected this compound peak in a chromatogram. The reduction of the N-oxide to the parent amine, Palonosetron, provides strong evidence of its identity.
Materials:
-
Sample extract suspected to contain this compound
-
Titanium (III) chloride (TiCl₃) solution (e.g., 15% in HCl)
-
Analytical standards of Palonosetron and this compound
-
LC-MS/MS system
Procedure:
-
Prepare a fresh solution of the reducing agent. For example, dilute a stock solution of TiCl₃ with a suitable solvent.
-
Take an aliquot of the sample extract and add a small volume of the TiCl₃ solution.
-
Vortex the mixture and let it react at room temperature for approximately 15-30 minutes.
-
Analyze the treated sample by LC-MS/MS.
-
Confirmation: A significant decrease in the peak area of the suspected this compound and a corresponding increase in the peak area of Palonosetron confirms the identity of the N-oxide. Run a control sample without the reducing agent for comparison.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow to minimize this compound degradation.
References
- 1. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
Method validation for Palonosetron N-oxide in accordance with ICH guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Palonosetron N-oxide in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to consider for an impurity quantification method for this compound according to ICH Q2(R1)?
A1: For a quantitative impurity test, the following parameters are essential to validate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), Palonosetron, other impurities, and degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Solution Stability: The stability of the analyte in the chosen solvent over a specific period.
Q2: this compound is a known oxidative degradation product. How does this affect the specificity experiment?
A2: Since this compound is a degradation product, the specificity of the analytical method must be demonstrated by showing that it can be separated from Palonosetron and other potential degradation products.[2] This is typically achieved through forced degradation studies.[3][4] The sample of Palonosetron should be subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. The resulting chromatograms should show that the peak for this compound is well-resolved from any peaks generated under these stress conditions, particularly oxidative stress.
Q3: I am having trouble achieving the required linearity for my calibration curve. What are some common causes?
A3: A lack of linearity can stem from several issues:
-
Concentration Range: The selected concentration range may be too wide, extending beyond the linear response range of the detector.
-
Standard Preparation: Inaccurate preparation of standard solutions can lead to non-linear results.
-
Detector Saturation: At high concentrations, the detector response may become saturated.
-
Analyte Adsorption: The analyte may be adsorbing to the column or other components of the HPLC system at low concentrations.
Consider narrowing the concentration range, carefully preparing new standards, and ensuring the highest concentration is below the saturation limit of the detector.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Symptom: The chromatographic peak for this compound is asymmetrical, with a tailing factor significantly greater than or a fronting factor significantly less than the ideal value (typically around 1.0-1.5).
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | This compound has a basic nitrogen that can interact with residual silanols on the column. Use a column with end-capping or add a competitive base (e.g., triethylamine) to the mobile phase. An alternative is to lower the mobile phase pH to ensure the analyte is fully protonated. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a consistent ionization state. |
Issue 2: Inaccurate Results in Spiked Samples (Accuracy/Recovery)
-
Symptom: The recovery of this compound from a spiked matrix (e.g., drug product placebo) is outside the acceptable range (typically 80-120% for impurities).
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Matrix Interference | Components of the sample matrix may co-elute with or suppress/enhance the analyte signal. Modify the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to improve separation. |
| Incomplete Analyte Extraction | The sample preparation procedure may not be efficient in extracting this compound from the matrix. Optimize the extraction solvent, sonication time, or shaking method. |
| Analyte Instability | This compound may be degrading during sample preparation or analysis. Prepare samples freshly and analyze them immediately. Investigate the stability of the analyte in the sample solvent. |
| Inaccurate Spiking Concentration | Verify the concentration of the spiking solution and the accuracy of the spiking procedure. |
Summary of Quantitative Data (Representative)
The following tables present representative data for the validation of a quantitative HPLC method for this compound.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 1250 |
| 0.25 | 3100 |
| 0.5 | 6200 |
| 1.0 | 12450 |
| 1.5 | 18650 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 12400x + 50 |
Table 2: Accuracy (Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| LOQ | 0.1 | 0.098 | 98.0 |
| 100% | 1.0 | 1.02 | 102.0 |
| 150% | 1.5 | 1.47 | 98.0 |
| Mean Recovery (%) | 99.3 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | %RSD |
| Repeatability | 1.0 | 12455, 12510, 12390, 12480, 12550, 12420 | 0.55 |
| Intermediate Precision | 1.0 | 12610, 12580, 12650, 12550, 12690, 12620 | 0.42 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) | Method |
| Limit of Detection (LOD) | 0.03 | Based on Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.1 | Based on Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Specificity (Forced Degradation)
-
Objective: To demonstrate that the analytical method can distinguish this compound from Palonosetron and other degradation products.
-
Procedure:
-
Acid Hydrolysis: Dissolve Palonosetron in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve Palonosetron in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve Palonosetron in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Palonosetron to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Palonosetron to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with a spiked solution of this compound in Palonosetron, using the proposed HPLC method.
-
Acceptance Criteria: The peak for this compound must be spectrally pure and well-resolved from Palonosetron and any other degradation peaks (resolution > 2.0).
Linearity
-
Objective: To establish the linear relationship between the concentration of this compound and the analytical response.
-
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the LOQ to 150% of the specification limit for the impurity.
-
Inject each concentration in triplicate.
-
-
Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a sample matrix (e.g., placebo of the drug product).
-
Spike the matrix with known amounts of this compound at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and a non-spiked matrix sample.
-
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 80-120% for impurities.
References
Selecting an appropriate internal standard for Palonosetron N-oxide analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in the successful analysis of Palonosetron N-oxide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard (IS) for the LC-MS/MS analysis of this compound?
A1: The most critical factor is the structural similarity between the internal standard and this compound. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery to effectively compensate for matrix effects and variations during sample preparation. For this reason, a stable isotope-labeled (SIL) internal standard is considered the gold standard.
Q2: What is the recommended internal standard for this compound analysis?
A2: The recommended internal standard is a stable isotope-labeled version of Palonosetron, such as Palonosetron-d3 hydrochloride . Since this compound is a metabolite of Palonosetron, their core structures are very similar. Therefore, Palonosetron-d3 is expected to closely mimic the behavior of this compound during extraction, chromatography, and ionization, providing the most accurate and precise quantification.
Q3: Are there any alternatives to a stable isotope-labeled internal standard?
A3: Yes, if a stable isotope-labeled internal standard is not available, a structural analog can be used. For Palonosetron analysis, several structural analogs have been successfully employed as internal standards in published LC-MS/MS methods. These can be considered for this compound analysis, but require careful validation. Some examples include:
-
Verapamil
-
Citalopram
-
Ibrutinib
-
Naloxone
-
Diazepam
It is crucial to thoroughly validate the chosen structural analog to ensure it adequately compensates for analytical variability.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Sensitivity for this compound
-
Possible Cause 1: Suboptimal Chromatographic Conditions. this compound is a polar molecule. Reverse-phase chromatography with an acidic mobile phase is commonly used for the analysis of Palonosetron and its metabolites.
-
Solution:
-
Ensure the mobile phase pH is appropriate to promote protonation of the analyte and achieve good retention on a C18 column. A mobile phase containing 0.1% formic acid is a good starting point.
-
Optimize the gradient elution profile to ensure adequate separation from matrix components and a sharp peak shape.
-
-
-
Possible Cause 2: Matrix Effects. Biological matrices can contain endogenous components that co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.
-
Solution:
-
Improve sample clean-up procedures. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation in removing interfering matrix components.
-
Utilize a stable isotope-labeled internal standard (Palonosetron-d3) to compensate for matrix effects.
-
Adjust chromatographic conditions to separate this compound from the interfering components.
-
-
-
Possible Cause 3: Instability of this compound. N-oxide metabolites can be prone to in-source fragmentation or degradation back to the parent drug, especially under harsh analytical conditions.[1]
-
Solution:
-
Use a soft ionization technique like electrospray ionization (ESI).[1]
-
Optimize the ion source parameters (e.g., source temperature, gas flows) to minimize in-source fragmentation.
-
Keep sample processing and storage temperatures low to prevent degradation.
-
-
Issue 2: High Variability in Internal Standard Response
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in extraction efficiency can lead to inconsistent IS recovery.
-
Solution:
-
Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards, quality controls, and unknowns.
-
Thoroughly vortex samples after the addition of the internal standard to ensure complete mixing.
-
-
-
Possible Cause 2: Poor Choice of Internal Standard. If a structural analog is used, it may not behave identically to this compound under all conditions.
-
Solution:
-
Evaluate the correlation between the analyte and internal standard responses across the calibration curve and in different matrix lots.
-
If variability is high, consider switching to a more suitable structural analog or, ideally, to a stable isotope-labeled internal standard like Palonosetron-d3.
-
-
-
Possible Cause 3: Matrix Effects on the Internal Standard. The internal standard itself can be subject to ionization suppression or enhancement.
-
Solution:
-
As with the analyte, improve sample clean-up to reduce matrix interferences.
-
A stable isotope-labeled internal standard is the best choice to ensure that both the analyte and the IS are affected by the matrix in the same way.
-
-
Data Presentation
Table 1: Comparison of Internal Standards Used in Published LC-MS/MS Methods for Palonosetron Analysis
| Internal Standard | Type | Analyte(s) | Matrix | Sample Preparation | Key Performance Metrics | Reference |
| Palonosetron-d3 | Stable Isotope-Labeled | Palonosetron | - | - | Recommended as the gold standard for accurate quantification. | Commercially available |
| Verapamil | Structural Analog | Palonosetron | Human Plasma | Liquid-Liquid Extraction | LLOQ: 0.0190 ng/mL | [2] |
| Citalopram | Structural Analog | Palonosetron | Human Plasma | Liquid-Liquid Extraction | LLOQ: ~0.03 ng/mL | [2] |
| Ibrutinib | Structural Analog | Netupitant and Palonosetron | Human Plasma | Liquid-Liquid Extraction | LLOQ for Palonosetron: 0.02 ng/mL | [3] |
| Naloxone | Structural Analog | Palonosetron | Human Plasma | Liquid-Liquid Extraction | LLOQ: 0.02124 ng/mL | |
| Diazepam | Structural Analog | Palonosetron | Human Urine | Dilution | - |
Note: LLOQ = Lower Limit of Quantification. This table summarizes data from methods developed for Palonosetron, which can serve as a starting point for the development of a method for this compound.
Experimental Protocols
Recommended Starting Protocol for this compound Analysis using LC-MS/MS
This is a general protocol and should be optimized and validated for your specific application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Palonosetron-d3 in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing standard solutions of this compound and the chosen internal standard. For Palonosetron, a common transition is m/z 297.3 → 110.2. The transition for this compound will need to be optimized.
Mandatory Visualization
Caption: Mechanism of action of Palonosetron in preventing chemotherapy-induced nausea and vomiting.
Caption: Workflow for selecting and validating an internal standard for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiemetic 5-HT3 receptor antagonist Palonosetron inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Palonosetron N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of Palonosetron N-oxide.
Introduction
This compound is a primary metabolite and a potential impurity of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] Accurate and sensitive detection of this compound at low levels is crucial for pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of Palonosetron drug products.[2] This guide focuses on addressing common challenges encountered during the analysis of this polar and potentially labile compound, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving low-level detection of this compound?
A1: The primary challenges stem from the inherent chemical properties of N-oxide compounds. These include:
-
Thermal Instability: this compound can be susceptible to degradation at elevated temperatures in the LC-MS interface, leading to signal loss or conversion back to Palonosetron.[3]
-
In-source Fragmentation: The N-oxide functional group can be prone to in-source collision-induced dissociation (CID), resulting in the loss of the oxygen atom and the formation of the [M+H-16]⁺ ion, which corresponds to the protonated Palonosetron molecule. This can lead to an underestimation of the N-oxide and an overestimation of the parent drug.
-
Polarity: As a polar molecule, this compound may exhibit poor retention on traditional reversed-phase (RP) HPLC columns, leading to co-elution with other polar matrix components and potential ion suppression.
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of this compound, affecting the accuracy and precision of the assay.[4]
Q2: Which ionization technique is more suitable for this compound analysis, ESI or APCI?
A2: Electrospray ionization (ESI) is generally the preferred technique for the analysis of polar and thermally labile compounds like this compound. ESI is a "soft" ionization technique that minimizes in-source fragmentation compared to Atmospheric Pressure Chemical Ionization (APCI). APCI often involves higher temperatures, which can exacerbate the thermal degradation and deoxygenation of N-oxides.[1] However, the choice should be empirically determined for your specific instrumentation and matrix.
Q3: How can I improve the chromatographic retention of this compound on a reversed-phase column?
A3: To improve the retention of polar analytes like this compound on RP columns, consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns offer alternative selectivity and enhanced retention for polar compounds.
-
Optimize Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of this compound and improve its interaction with the stationary phase. A pH range of 3.0–8.0 has been shown to provide a stable response for Palonosetron.
-
Use a Lower Percentage of Organic Solvent at the Start of the Gradient: A lower initial organic composition can promote better retention of polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.
Q4: What is a suitable internal standard (IS) for the quantitative analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS will have nearly identical physicochemical properties and chromatographic behavior, and will co-elute with the analyte, providing the most accurate compensation for matrix effects and variability in extraction and ionization. If a SIL-IS for the N-oxide is unavailable, a SIL-IS of the parent drug, Palonosetron-d4, could be considered, but it is crucial to validate its performance thoroughly to ensure it adequately compensates for any differences in extraction recovery and ionization efficiency of the N-oxide. Structural analogs can also be used, but require extensive validation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the low-level detection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Suboptimal Ionization: Inefficient protonation of this compound. 2. Poor Extraction Recovery: Inefficient extraction from the sample matrix. 3. Analyte Degradation: Instability in the sample, during processing, or in the autosampler. 4. Instrumental Issues: Contaminated ion source, incorrect MS/MS transition, or detector malfunction. | 1. Optimize ESI Source Parameters: Adjust spray voltage, capillary temperature, and gas flows. Add a small amount of formic acid or ammonium formate to the mobile phase to promote protonation. 2. Optimize Sample Preparation: Evaluate different SPE sorbents (e.g., mixed-mode cation exchange) or LLE conditions (solvent and pH). 3. Ensure Sample Stability: Keep samples on ice or at 4°C during processing. Analyze samples shortly after preparation. Check the stability of this compound in the autosampler over the expected run time. 4. Perform Instrument Maintenance: Clean the ion source. Verify the MRM transition and optimize collision energy. Check detector performance with a known standard. |
| High Signal Variability / Poor Reproducibility | 1. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. 2. Inconsistent Sample Preparation: Variability in extraction efficiency. 3. Carryover: Adsorption of the analyte to surfaces in the LC system or autosampler. | 1. Improve Chromatographic Separation: Optimize the gradient to separate the analyte from the ion-suppressing region. 2. Enhance Sample Cleanup: Use a more rigorous SPE protocol or a different extraction technique. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for variability in matrix effects and sample processing. 4. Optimize Autosampler Wash: Use a strong organic solvent in the wash solution to minimize carryover. |
| Peak Tailing or Splitting | 1. Secondary Interactions: Interaction of the basic analyte with acidic silanol groups on the column. 2. Column Overload: Injecting too much analyte. 3. Inappropriate Injection Solvent: Mismatch between the injection solvent and the initial mobile phase. | 1. Use a Modern, High-Purity Silica Column: These columns have fewer residual silanol groups. 2. Add a Mobile Phase Modifier: A small amount of a basic modifier like triethylamine can reduce peak tailing. 3. Reduce Injection Volume or Concentration. 4. Ensure the Injection Solvent is Weaker than the Initial Mobile Phase. |
| Presence of a Significant [M+H-16]⁺ Peak (Corresponding to Palonosetron) | 1. In-source Fragmentation: High cone/fragmentor voltage or high source temperature causing deoxygenation. 2. Thermal Degradation: High temperature in the transfer capillary or ion source. 3. Analyte Impurity: The analytical standard of this compound may contain Palonosetron as an impurity. | 1. Reduce Cone/Fragmentor Voltage: Lower the voltage potential in the desolvation region of the API source. 2. Lower Source Temperature: Decrease the temperature of the heated capillary or transfer line. 3. Check the Purity of the Reference Standard: Analyze the standard by itself to assess its purity. |
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters and achievable sensitivity for the analysis of Palonosetron. While specific data for this compound is limited in the literature, these values for the parent compound can serve as a starting point for method development.
| Parameter | Palonosetron | Reference |
| Precursor Ion (m/z) | 297.3 | |
| Product Ion (m/z) | 110.2, 109.8 | |
| Lower Limit of Quantitation (LLOQ) in Plasma | 0.019 - 0.03 ng/mL | |
| Linear Range in Plasma | 0.019 - 10 ng/mL |
Note: The precursor ion for this compound is expected to be m/z 313.2 ([M+H]⁺). Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A potential product ion could result from the loss of water or other characteristic fragments.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
LC-MS/MS Analysis
This is a starting point for method development.
References
- 1. Separation of palonosetron stereoisomers by electrokinetic chromatography using sodium cholate as chiral selector: comparison of separation modes and elucidation of migration orders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study [agris.fao.org]
- 4. phenomenex.com [phenomenex.com]
Validation & Comparative
A Comparative Guide to the 5-HT3 Receptor Activity of Palonosetron and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-hydroxytryptamine-3 (5-HT3) receptor activity of the second-generation antiemetic drug, palonosetron, and its primary metabolite, palonosetron N-oxide. The information presented is curated from peer-reviewed scientific literature and regulatory sources to assist in research and drug development endeavors.
Introduction
Palonosetron is a potent and selective 5-HT3 receptor antagonist with a high binding affinity and a long plasma half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] Its unique pharmacological profile, including allosteric binding and positive cooperativity, distinguishes it from first-generation 5-HT3 receptor antagonists.[3][4] Palonosetron is metabolized in the liver, primarily by the CYP2D6 enzyme, to form two main metabolites: this compound and 6-S-hydroxy-palonosetron. This guide focuses on comparing the 5-HT3 receptor activity of palonosetron with that of its N-oxide metabolite.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the 5-HT3 receptor binding affinity and functional activity of palonosetron and this compound.
| Compound | Parameter | Value (nM) | Receptor Subtype | Comments |
| Palonosetron | Binding Affinity (Ki) | 0.22 ± 0.07 | 5-HT3A | Determined by competition binding with [3H]granisetron. |
| 0.30 | 5-HT3A | Calculated from pIC50 of 9.22 ± 0.05. | ||
| 0.35 | 5-HT3AB | Calculated from pIC50 of 9.14 ± 0.18. | ||
| Binding Affinity (Kd) | 0.34 ± 0.04 | 5-HT3A | Determined by saturation experiments with [3H]palonosetron. | |
| 0.15 ± 0.04 | 5-HT3AB | Determined by saturation experiments with [3H]palonosetron. | ||
| Functional Inhibition (IC50) | 0.38 ± 0.02 | 5-HT3A | Measured by inhibition of [3H]granisetron binding after chronic exposure. | |
| 0.24 | 5-HT3A | Determined by a membrane potential sensitive dye-based functional assay. | ||
| 0.18 | 5-HT3AB | Determined by a membrane potential sensitive dye-based functional assay. | ||
| This compound | 5-HT3 Receptor Antagonist Activity | > 24 nM (estimated) | Not specified | Stated to have less than 1% of the 5-HT3 receptor antagonist activity of palonosetron. The estimated value is based on the lowest reported IC50 for palonosetron (0.24 nM), assuming at least a 100-fold decrease in potency. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay (Competition Assay)
This protocol is based on the methodology described for determining the binding affinity (Ki) of palonosetron.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]granisetron) for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT3A receptor.
-
[3H]granisetron (radioligand).
-
Unlabeled palonosetron (for standard curve).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]granisetron (e.g., 0.6 nM), and varying concentrations of the unlabeled test compound or palonosetron (for generating a competition curve). The total assay volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 19°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]granisetron against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
In Vitro Functional Assay (Calcium Influx Assay)
This protocol is a general representation of a calcium influx assay used to measure the functional antagonism of the 5-HT3 receptor.
Objective: To determine the functional potency (IC50) of a test compound by measuring its ability to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.
Materials:
-
HEK293 cells stably expressing the 5-HT3A or 5-HT3AB receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT3 receptor agonist (e.g., serotonin).
-
Test compound (palonosetron or this compound).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the HEK293 cells expressing the 5-HT3 receptor in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection and Signal Reading: Inject a fixed concentration of the 5-HT3 receptor agonist (e.g., serotonin) into the wells and immediately begin recording the fluorescence intensity over time. The influx of calcium upon receptor activation leads to an increase in fluorescence.
-
Data Analysis: The increase in fluorescence (calcium response) is measured. The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
5-HT3 Receptor Signaling Pathway
References
A Comparative Analysis of the Biological Activity of Palonosetron and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the second-generation 5-HT₃ receptor antagonist, Palonosetron, and its primary metabolite, Palonosetron N-oxide. The information presented is collated from publicly available pharmacokinetic and pharmacological studies.
Executive Summary
Palonosetron is a potent and highly selective 5-HT₃ receptor antagonist with a high binding affinity and a long plasma half-life, contributing to its clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV).[1][2][3][4][5] In contrast, its major metabolite, this compound (also known as M9), is considered pharmacologically inactive, exhibiting less than 1% of the 5-HT₃ receptor antagonist activity of the parent drug. This significant drop in activity renders the N-oxide metabolite clinically insignificant in terms of antiemetic efficacy.
Comparative Pharmacological Activity
The primary mechanism of action for Palonosetron is the blockade of 5-hydroxytryptamine-3 (5-HT₃) receptors, which are found both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract. The binding affinity of Palonosetron for the 5-HT₃ receptor is substantially higher than that of first-generation antagonists.
Table 1: Comparison of 5-HT₃ Receptor Antagonist Activity
| Compound | 5-HT₃ Receptor Antagonist Activity |
| Palonosetron | High |
| This compound | < 1% of Palonosetron |
Pharmacokinetic Profile
The pharmacokinetic properties of Palonosetron contribute significantly to its prolonged clinical effect. It has a long elimination half-life of approximately 40 hours. Following administration, Palonosetron is metabolized, with about 50% of a dose being converted into two primary metabolites: this compound and 6-S-hydroxy-palonosetron. These metabolites, however, do not contribute to the drug's antiemetic effect due to their low biological activity.
Blood samples from pharmacokinetic studies have been used to evaluate both Palonosetron and its N-oxide metabolite, M9.
Table 2: Pharmacokinetic Parameters of Palonosetron
| Parameter | Value |
| Palonosetron | |
| Half-life (t½) | ~40 hours |
| Volume of Distribution (Vd) | ~8.3 L/kg |
| Plasma Protein Binding | ~62% |
| Metabolism | ~50% metabolized to two primary metabolites |
| This compound (M9) | |
| Pharmacokinetic Data | While tracked in studies, specific parameters for the N-oxide are not detailed in the provided search results. It is a major metabolite. |
Experimental Methodologies
The following are descriptions of the general experimental protocols used to determine the pharmacological and pharmacokinetic properties of 5-HT₃ receptor antagonists like Palonosetron and its metabolites.
5-HT₃ Receptor Binding Assays
-
Objective: To determine the affinity of a compound for the 5-HT₃ receptor.
-
General Protocol:
-
Preparation of Receptor Source: Membranes from cells expressing recombinant human 5-HT₃ receptors (e.g., HEK293 cells) are prepared.
-
Radioligand Binding: The cell membranes are incubated with a radiolabeled 5-HT₃ receptor antagonist (e.g., [³H]granisetron) and varying concentrations of the test compound (Palonosetron or this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Antiemetic Efficacy Studies (Animal Models)
-
Objective: To assess the ability of a compound to prevent emesis in an animal model.
-
General Protocol:
-
Animal Model: Ferrets are a commonly used model for emesis studies due to their well-developed vomiting reflex.
-
Induction of Emesis: Emesis is induced by the administration of a chemotherapeutic agent (e.g., cisplatin).
-
Drug Administration: The test compound (Palonosetron or this compound) is administered intravenously or orally prior to the emetogen.
-
Observation: The animals are observed for a defined period, and the number of retching and vomiting episodes is recorded.
-
Data Analysis: The efficacy of the test compound is determined by its ability to reduce the number of emetic episodes compared to a vehicle control group.
-
Pharmacokinetic Studies in Humans
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in humans.
-
General Protocol:
-
Study Population: Healthy volunteers or cancer patients are recruited for the study.
-
Drug Administration: A single intravenous or oral dose of the drug (e.g., Palonosetron) is administered.
-
Sample Collection: Serial blood samples are collected at various time points after drug administration. Urine and feces may also be collected.
-
Bioanalysis: The concentrations of the parent drug and its metabolites (e.g., this compound) in the collected samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, clearance, and area under the curve (AUC).
-
Visualizations
Signaling Pathway of 5-HT₃ Receptor Antagonism
Caption: Mechanism of action of Palonosetron and its N-oxide metabolite.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Palonosetron and its N-oxide.
Conclusion
The available evidence strongly indicates that this compound is a pharmacologically inactive metabolite of Palonosetron. While it is a significant product of Palonosetron's metabolism, its contribution to the antiemetic effects of the parent drug is negligible due to its substantially lower affinity for the 5-HT₃ receptor. Therefore, for the purposes of drug development and clinical application, the biological activity of Palonosetron can be attributed almost entirely to the parent compound.
References
- 1. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
A Comparative Pharmacokinetic Analysis of Palonosetron and its N-oxide Metabolite
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic profiles of the second-generation 5-HT3 receptor antagonist, palonosetron, and its primary metabolite, palonosetron N-oxide (M9). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the disposition of this antiemetic agent.
Palonosetron is distinguished by its high binding affinity for the 5-HT3 receptor and a notably long elimination half-life, contributing to its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting.[1] Understanding the pharmacokinetic characteristics of its major metabolite is crucial for a comprehensive safety and efficacy assessment.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for palonosetron and its N-oxide metabolite, M9. The data has been compiled from various clinical studies in healthy adult subjects following intravenous administration.
| Pharmacokinetic Parameter | Palonosetron | This compound (M9) |
| Peak Plasma Concentration (Cmax) | Dose-proportional | Not explicitly quantified in available literature |
| Time to Peak Plasma Concentration (Tmax) | Rapid following IV administration | Not explicitly quantified in available literature |
| Area Under the Curve (AUC) | Dose-proportional | Systemic exposure (AUC) is approximately 6-14% of the parent drug[2] |
| Elimination Half-life (t½) | ~ 40 hours[3] | Not explicitly quantified in available literature |
| Volume of Distribution (Vd) | ~ 8.3 L/kg[3] | Not applicable |
| Total Body Clearance (CL) | 1.11 to 3.90 mL/min/kg | Not applicable |
| Renal Clearance | ~ 66.5 ± 18.2 mL/h/kg | - |
| Fraction Excreted Unchanged in Urine | ~ 40%[4] | M9 is a major metabolite found in urine |
| Pharmacological Activity | High 5-HT3 receptor antagonist activity | <1% of the 5-HT3 receptor antagonist activity of palonosetron |
Metabolic Pathway and Disposition
Palonosetron is eliminated from the body through both renal excretion and metabolic pathways. Approximately 50% of a dose is metabolized, with two primary metabolites identified: N-oxide-palonosetron (M9) and 6-S-hydroxy-palonosetron. These metabolites have significantly less than 1% of the 5-HT3 receptor antagonist activity of the parent compound. In vitro studies have indicated that the metabolism of palonosetron involves the cytochrome P450 enzyme system, primarily CYP2D6, with minor contributions from CYP3A4 and CYP1A2.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from robust clinical trials. A generalized experimental protocol for these studies is outlined below.
Study Design: The studies were typically randomized, double-blind, and placebo-controlled, involving single intravenous bolus doses of palonosetron administered to healthy adult volunteers. Some studies utilized an ascending-dose design to evaluate dose-proportionality.
Pharmacokinetic Sampling: Serial blood samples were collected from subjects at predetermined time points following drug administration. Urine samples were also collected over specified intervals to assess renal clearance and the extent of excretion of the parent drug and its metabolites.
Bioanalytical Method: The concentrations of palonosetron and its metabolites in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental methods. These parameters include Cmax, Tmax, AUC, t½, Vd, and CL.
Metabolite Profiling: In studies investigating the metabolic disposition, radiolabeled [14C]-palonosetron was administered to healthy volunteers. This allowed for the characterization and quantification of metabolites in plasma, urine, and feces.
References
- 1. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Cross-Reactivity of Palonosetron N-oxide in Palonosetron Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations surrounding the cross-reactivity of Palonosetron N-oxide in immunoassays designed to quantify the parent drug, Palonosetron. As the major metabolite of Palonosetron, understanding the potential for this compound to interfere with immunoassay accuracy is paramount for reliable pharmacokinetic and clinical studies. This document outlines the principles of immunoassay cross-reactivity, presents a framework for data comparison, details experimental protocols for assessing cross-reactivity, and provides visual aids to conceptualize the underlying mechanisms and workflows.
The Significance of Cross-Reactivity in Palonosetron Immunoassays
Palonosetron is a highly potent, second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Accurate measurement of Palonosetron concentrations in biological matrices is crucial for pharmacokinetic modeling, dose-response assessments, and bioequivalence studies. Immunoassays, prized for their high throughput and sensitivity, are a common analytical tool for this purpose.
However, a key challenge in immunoassay development is ensuring specificity—the ability of the antibody to bind only to the target analyte. Cross-reactivity occurs when the antibody binds to structurally similar molecules, such as metabolites, leading to inaccurate (typically overestimated) quantification of the parent drug. Palonosetron is primarily metabolized to two main metabolites: this compound and 6-S-hydroxy-palonosetron. Given their structural similarity to the parent compound, the potential for these metabolites to cross-react in a Palonosetron immunoassay is a significant concern that must be rigorously evaluated.
Data Presentation: A Framework for Comparison
While specific cross-reactivity data for commercially available Palonosetron immunoassays are not readily found in the public domain, it is standard practice for manufacturers and research laboratories to validate their assays for specificity. When evaluating or developing a Palonosetron immunoassay, the cross-reactivity of this compound and other relevant compounds should be presented in a clear, quantitative format.
Below is a template for presenting such data, which allows for easy comparison of the specificity of different hypothetical immunoassays. The cross-reactivity is typically expressed as a percentage, calculated using the formula:
% Cross-reactivity = (Concentration of Palonosetron at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Table 1: Hypothetical Cross-Reactivity Data for Two Different Palonosetron Immunoassays
| Compound | Immunoassay A (% Cross-reactivity) | Immunoassay B (% Cross-reactivity) |
| Palonosetron | 100 | 100 |
| This compound | < 0.1% | 1.5% |
| 6-S-hydroxy-palonosetron | < 0.5% | 2.8% |
| Ondansetron | < 0.01% | < 0.01% |
| Granisetron | < 0.01% | < 0.01% |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.
A lower percentage of cross-reactivity indicates a more specific and reliable assay for quantifying Palonosetron in the presence of its metabolites.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for small molecule quantification, to assess the cross-reactivity of this compound.
Protocol: Competitive ELISA for Palonosetron Cross-Reactivity Assessment
1. Materials and Reagents:
- Microtiter plates coated with a Palonosetron-protein conjugate (e.g., Palonosetron-BSA).
- Monoclonal or polyclonal antibody specific to Palonosetron.
- Palonosetron standard solutions of known concentrations.
- This compound and other potential cross-reactants (e.g., 6-S-hydroxy-palonosetron, other 5-HT3 antagonists) standard solutions of known concentrations.
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
- Substrate solution (e.g., TMB).
- Stop solution (e.g., 2N H₂SO₄).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Assay buffer (e.g., PBS with 1% BSA).
2. Procedure:
- Standard Curve Preparation: Prepare a series of dilutions of the Palonosetron standard in assay buffer to generate a standard curve (e.g., ranging from 0.1 to 100 ng/mL).
- Cross-Reactant Dilution Series: Prepare a series of dilutions for this compound and other potential cross-reactants in assay buffer over a wide concentration range (e.g., 1 to 10,000 ng/mL).
- Assay Protocol:
- Add a fixed volume of the primary anti-Palonosetron antibody to all wells of the coated microtiter plate, except for the blank wells.
- Add the Palonosetron standards, cross-reactant dilutions, and unknown samples to their respective wells.
- Incubate the plate for a specified time (e.g., 1 hour at 37°C) to allow for competitive binding between the Palonosetron in the sample/standard and the Palonosetron-protein conjugate on the plate for the primary antibody.
- Wash the plate multiple times with wash buffer to remove unbound reagents.
- Add the enzyme-conjugated secondary antibody to each well and incubate (e.g., 30 minutes at 37°C).
- Wash the plate again to remove unbound secondary antibody.
- Add the substrate solution to each well and incubate in the dark until a color develops.
- Add the stop solution to terminate the reaction.
- Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- Plot the absorbance values against the log of the concentration for the Palonosetron standard to generate a standard curve.
- Determine the concentration of Palonosetron that causes 50% inhibition of the maximum signal (IC50).
- For each potential cross-reactant, plot the absorbance values against the log of its concentration and determine the IC50 value.
- Calculate the percent cross-reactivity using the formula mentioned previously.
Visualizing Key Concepts
Diagrams are essential for understanding the complex biological and experimental processes involved.
Palonosetron's Mechanism of Action: 5-HT3 Receptor Signaling
Palonosetron exerts its antiemetic effect by blocking the serotonin (5-HT) type 3 (5-HT3) receptor, a ligand-gated ion channel. The following diagram illustrates this signaling pathway.
Palonosetron N-oxide as a Biomarker of Palonosetron Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of palonosetron N-oxide as a potential biomarker for the metabolism of palonosetron, a potent second-generation 5-HT3 receptor antagonist. Through a detailed comparison with its alternative metabolite, 6-S-hydroxy-palonosetron, this document offers supporting experimental data, detailed methodologies, and visual representations to aid in the objective evaluation of its utility in clinical and research settings.
Introduction to Palonosetron Metabolism
Palonosetron is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 playing the major role, and minor contributions from CYP3A4 and CYP1A2. This process results in the formation of two main inactive metabolites: this compound (M9) and 6-S-hydroxy-palonosetron (M4).[1] Both metabolites have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound. Renal excretion is the primary route of elimination for both the unchanged drug and its metabolites.[1][2] Approximately 83% of an administered dose is recovered in the urine, with about 40% as unchanged palonosetron.[1][2]
Comparative Analysis of Palonosetron Metabolites as Biomarkers
The validation of a biomarker is a critical process that establishes its reliability for a specific context of use. For a metabolite to be considered a valid biomarker of drug metabolism, its formation should ideally be proportional to the administered dose and correlate with the parent drug's exposure and, in some cases, its clinical effect. While comprehensive validation studies for this compound as a biomarker are not extensively published, we can compare its known characteristics with those of 6-S-hydroxy-palonosetron based on available pharmacokinetic data.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for palonosetron and its two major metabolites, providing a basis for their comparison as potential biomarkers.
| Parameter | Palonosetron (Parent Drug) | This compound (M9) | 6-S-hydroxy-palonosetron (M4) | Reference |
| Systemic Exposure (AUC) | Dose-proportional | 6% to 14% of Palonosetron AUC | 9% to 16% of Palonosetron AUC | |
| Primary Route of Elimination | Renal and Hepatic | Renal | Renal | |
| Pharmacological Activity | High 5-HT3 receptor antagonist activity | <1% of Palonosetron's activity | <1% of Palonosetron's activity | |
| Urinary Excretion (% of Dose) | ~40% (unchanged) | ~13% | ~11.5% (IV), ~17.2% (oral) |
Key Observations:
-
Relative Abundance: The systemic exposure of 6-S-hydroxy-palonosetron (M4) is slightly higher than that of this compound (M9), suggesting it is a more abundant metabolite in circulation.
-
Dose Proportionality: While the pharmacokinetics of the parent drug, palonosetron, are dose-proportional, specific studies detailing the dose-proportionality of the formation of M9 and M4 are limited. However, the consistent percentage of exposure relative to the parent drug across different administration routes for both metabolites suggests a predictable formation process.
-
Lack of Direct Correlation to Efficacy: Crucially, there is a lack of published data directly correlating the plasma concentrations of either this compound or 6-S-hydroxy-palonosetron with the clinical antiemetic efficacy of palonosetron. The clinical response is primarily attributed to the parent drug's high binding affinity and long half-life.
Experimental Protocols
The quantification of palonosetron and its metabolites in biological matrices is essential for pharmacokinetic studies and biomarker validation. The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Palonosetron and its Metabolites in Human Plasma by LC-MS/MS
This protocol is a synthesized representation of validated methods published in the scientific literature.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Alkalinize the plasma sample by adding a small volume of a basic solution (e.g., saturated sodium bicarbonate).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase.
2. Chromatographic Separation (LC):
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
3. Mass Spectrometric Detection (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palonosetron: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
6-S-hydroxy-palonosetron: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be determined during method development)
-
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.
4. Method Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing samples with known concentrations of the analytes. The relationship between concentration and response should be linear over a defined range.
-
Accuracy and Precision: The accuracy (% bias) and precision (% relative standard deviation) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, both within the same day (intra-day) and on different days (inter-day).
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix is assessed.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to the response of unextracted standards.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes is evaluated.
-
Stability: The stability of the analytes in the biological matrix is assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of palonosetron.
Caption: Experimental workflow for biomarker validation.
Conclusion
Based on the currently available evidence, neither this compound nor 6-S-hydroxy-palonosetron has been fully validated as a definitive biomarker of palonosetron metabolism that correlates with its clinical efficacy. The antiemetic effect of palonosetron is primarily driven by the parent drug's unique pharmacological properties.
However, for the purpose of assessing metabolic pathways and quantifying drug disposition, both metabolites are relevant. 6-S-hydroxy-palonosetron (M4) appears to be a slightly more abundant metabolite in systemic circulation than this compound (M9), which might make it a more easily detectable marker.
For researchers and drug development professionals, the choice of which metabolite to monitor would depend on the specific research question. If the goal is to have a sensitive marker of metabolism, quantifying both metabolites would be ideal. If a single marker is preferred, 6-S-hydroxy-palonosetron may offer a slight advantage due to its higher systemic exposure.
Further research is warranted to explore the potential correlation between the concentrations of these metabolites and clinical outcomes, which would be a necessary step for their formal validation as predictive or pharmacodynamic biomarkers. The analytical methods for their quantification are well-established, providing a solid foundation for such future investigations.
References
A Comparative In Vitro Functional Analysis of Palonosetron and its N-Oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro functional properties of the second-generation 5-HT3 receptor antagonist, Palonosetron, and its primary metabolite, Palonosetron N-oxide. The information presented is intended to offer a clear, data-driven perspective for researchers in pharmacology and drug development.
Palonosetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel involved in the emetic reflex. Its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) is well-established. Following administration, Palonosetron is metabolized in the liver, primarily by CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2, into two main metabolites: this compound (M9) and 6-S-hydroxy-palonosetron (M4). Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall clinical profile.
Comparative Analysis of 5-HT3 Receptor Activity
In vitro functional assays are essential for characterizing the interaction of compounds with their molecular targets. For 5-HT3 receptor antagonists, these assays typically measure the binding affinity of the compound to the receptor and its ability to inhibit receptor activation by serotonin.
| Compound | 5-HT3 Receptor Binding Affinity (Ki) | Functional Antagonist Activity | Reference |
| Palonosetron | High (pKi 10.4) | Potent Antagonist | [1] |
| This compound | Very Low | <1% of Palonosetron's activity | [2] |
As indicated in the table, Palonosetron exhibits a high binding affinity for the 5-HT3 receptor. In contrast, its N-oxide metabolite demonstrates markedly reduced activity, possessing less than 1% of the 5-HT3 receptor antagonist activity of the parent compound[2]. This significant drop in activity suggests that this compound does not meaningfully contribute to the therapeutic antiemetic effects of Palonosetron.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for evaluating compound activity.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize 5-HT3 receptor antagonists are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand, such as [3H]granisetron.
-
Test compounds (Palonosetron, this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Influx Assay
Objective: To measure the ability of a test compound to inhibit serotonin-induced calcium influx through the 5-HT3 receptor channel.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (agonist).
-
Test compounds (Palonosetron, this compound).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Compound Incubation: Wash the cells and incubate them with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of serotonin to the wells to stimulate the 5-HT3 receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the serotonin-induced calcium influx (IC50).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To directly measure the inhibitory effect of a test compound on the ion current mediated by the 5-HT3 receptor.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human 5-HT3 receptor.
-
TEVC setup, including microelectrodes, amplifier, and data acquisition system.
-
Recording solution (e.g., ND96).
-
Serotonin (agonist).
-
Test compounds (Palonosetron, this compound).
Procedure:
-
Oocyte Preparation: Inject the Xenopus oocytes with the 5-HT3 receptor cRNA and incubate them for 2-5 days to allow for receptor expression.
-
Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing serotonin to elicit an inward current.
-
Compound Application: Co-apply the test compound with serotonin and measure the reduction in the current amplitude.
-
Data Analysis: Generate concentration-response curves for the test compound's inhibition of the serotonin-induced current and determine the IC50 value.
Conclusion
The available in vitro data consistently demonstrate that while Palonosetron is a highly potent antagonist of the 5-HT3 receptor, its major metabolite, this compound, is essentially inactive at this target. This finding indicates that the pharmacological activity of Palonosetron is primarily attributable to the parent drug, with negligible contribution from its N-oxide metabolite. This clear distinction in activity is a critical piece of information for pharmacokinetic and pharmacodynamic modeling and for the overall understanding of Palonosetron's clinical efficacy and safety profile.
References
Spectroscopic comparison of Palonosetron and Palonosetron N-oxide
For the discerning researcher, this guide offers a detailed comparative analysis of the spectroscopic properties of Palonosetron and its primary metabolite, Palonosetron N-oxide. Understanding the distinct spectral signatures of these compounds is crucial for their identification, characterization, and quantification in various stages of drug development and metabolic studies.
This publication presents a head-to-head comparison of Palonosetron and this compound based on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Due to the proprietary nature of specific spectral data, this guide utilizes representative data to illustrate the comparative framework. Researchers are encouraged to acquire data on their specific samples for precise analysis.
At a Glance: Key Molecular and Spectroscopic Differentiators
The primary structural difference between Palonosetron and its N-oxide metabolite lies in the oxidation of the nitrogen atom within the quinuclidine ring system. This seemingly minor modification leads to significant, measurable differences in their spectroscopic profiles.
| Property | Palonosetron | This compound |
| Molecular Formula | C₁₉H₂₄N₂O | C₁₉H₂₄N₂O₂ |
| Molecular Weight | 296.41 g/mol | 312.41 g/mol |
| Monoisotopic Mass | 296.1889 g/mol | 312.1838 g/mol |
| Mass Spectrometry (ESI+) | [M+H]⁺ ≈ 297.2 m/z | [M+H]⁺ ≈ 313.2 m/z |
| Key IR Absorption Bands | C=O stretch, C-N stretch, aromatic C-H stretch | C=O stretch, N-O stretch , C-N stretch, aromatic C-H stretch |
| ¹H NMR | Characteristic shifts for quinuclidine and isoquinolinone protons | Downfield shifts for protons adjacent to the N-oxide group |
| ¹³C NMR | Distinct signals for all 19 carbon atoms | Shifts in carbon signals of the quinuclidine ring due to the N-oxide |
Deciphering the Spectroscopic Fingerprints
Mass Spectrometry
Mass spectrometry provides a rapid and sensitive method for differentiating Palonosetron from its N-oxide based on their distinct molecular weights.
Table 1: Mass Spectrometry Data
| Analyte | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Palonosetron | ESI+ | 297.2 | 188.1, 110.1, 96.1 |
| This compound | ESI+ | 313.2 | 297.2 ([M+H-O]⁺), 188.1, 110.1, 96.1 |
Note: The fragmentation pattern of this compound often includes a characteristic loss of an oxygen atom, leading to a fragment ion with the same mass-to-charge ratio as the protonated Palonosetron molecule.
Infrared (IR) Spectroscopy
The introduction of the N-oxide functional group in this compound gives rise to a characteristic absorption band in the infrared spectrum, which is absent in the parent drug.
Table 2: Key Infrared (FTIR) Absorption Bands
| Functional Group | Palonosetron (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Amide C=O Stretch | ~1680 | ~1680 |
| N-O Stretch | Absent | ~950 - 970 |
| C-N Stretch | 1100 - 1300 | 1100 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, and the oxidation of the nitrogen in the quinuclidine ring of Palonosetron to form the N-oxide results in predictable changes in the chemical shifts of nearby protons and carbons.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm)
¹H NMR
| Proton Environment | Palonosetron (δ) | This compound (δ) |
| Aromatic Protons | 7.0 - 7.5 | 7.0 - 7.5 |
| Protons α to N in quinuclidine ring | 2.8 - 3.2 | 3.5 - 4.0 (downfield shift) |
| Other quinuclidine protons | 1.5 - 2.5 | 1.8 - 2.8 |
| Isoquinolinone protons | 2.0 - 4.5 | 2.0 - 4.5 |
¹³C NMR
| Carbon Environment | Palonosetron (δ) | This compound (δ) |
| Amide Carbonyl | ~170 | ~170 |
| Aromatic Carbons | 120 - 140 | 120 - 140 |
| Carbons α to N in quinuclidine ring | 50 - 60 | 65 - 75 (downfield shift) |
| Other quinuclidine carbons | 20 - 40 | 20 - 40 |
| Isoquinolinone carbons | 25 - 55 | 25 - 55 |
Disclaimer: The NMR and IR data presented in the tables are representative and intended for illustrative purposes. Actual chemical shifts and absorption bands may vary depending on the solvent, concentration, and instrument used.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Palonosetron and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹H NMR, typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ionization mode.
-
-
Data Acquisition (Liquid Chromatography-Mass Spectrometry - LC-MS):
-
Inject the sample into an LC system coupled to a mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode.
-
Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation (CID).
-
Structural Relationship
The following diagram illustrates the simple oxidative transformation of Palonosetron to its N-oxide metabolite.
Safety Operating Guide
Navigating the Disposal of Palonosetron N-oxide: A Procedural Guide
The proper disposal of Palonosetron N-oxide, a metabolite and impurity of the antiemetic drug Palonosetron, is crucial for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with established safety protocols and regulatory guidelines.
| Hazard and Regulatory Profile of this compound | Description | Citation |
| Primary Hazard | Harmful if swallowed (Acute toxicity - oral 4, H302). | [1] |
| Regulatory Bodies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), and state-level environmental protection agencies. | [2][3][4] |
| Governing Legislation | The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal. | |
| Waste Classification | While not explicitly listed as a cytotoxic agent, its use in conjunction with chemotherapy and its inherent toxicity warrant its treatment as hazardous or special waste. |
General Disposal Protocol
There are no specific experimental protocols for the disposal of this compound. However, based on safety data sheets and general guidelines for pharmaceutical and chemical waste, the following protocol should be followed.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE to minimize the risk of exposure. This includes:
-
Gloves: Impermeable and resistant to the chemical. Consider double gloving.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn.
2. Waste Segregation and Collection: Proper segregation of waste is a critical step in ensuring safe disposal.
-
Designated Waste Container: All waste contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, wipes), should be collected in a designated, clearly labeled, and sealed container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a puncture-proof sharps container designed for cytotoxic or hazardous waste.
3. Spill Management: In the event of a spill, follow these procedures to contain and clean the affected area:
-
Containment: Prevent the spill from spreading by using an inert absorbent material.
-
Cleaning: Carefully clean the area, working from the outside of the spill inward. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Ensure adequate ventilation in the area of the spill.
4. Final Disposal: The final disposal of this compound waste must be conducted in compliance with local, state, and federal regulations.
-
Professional Waste Management: Engage a licensed hazardous waste disposal company to handle the transportation and final disposal of the collected waste.
-
Incineration: The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.
-
Prohibited Disposal Methods: Never dispose of this compound by flushing it down the drain or discarding it in regular trash. This can lead to environmental contamination.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Palonosetron N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Palonosetron N-oxide, a metabolite of the serotonin (5-HT) receptor antagonist, palonosetron.[1] Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is classified as harmful if swallowed.[2] It is a potent pharmaceutical compound and should be handled with care to avoid exposure.[3]
Hazard Summary:
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity - Oral | Harmful if swallowed. | GHS07[2] | Warning[2] | H302: Harmful if swallowed |
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor. |
| Inhalation | If inhaled, remove to fresh air. Get medical attention if symptoms occur. |
| Skin Contact | Wash with soap and water as a precaution. Get medical attention if symptoms occur. |
| Eye Contact | Flush eyes with water as a precaution. Get medical attention if irritation develops and persists. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
Recommended PPE:
| Category | Specification | Rationale |
| Hand Protection | Impermeable and resistant gloves. Consider double gloving. | Prevents skin contact. |
| Eye Protection | Wear safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for splashes. | Protects eyes from dust, mists, or aerosols. |
| Skin and Body Protection | A work uniform or laboratory coat is required. Additional garments like sleevelets, aprons, or disposable suits should be used based on the task to avoid exposed skin. | Provides a barrier against accidental contact. |
| Respiratory Protection | Generally not required with adequate ventilation. If engineering controls are insufficient or in case of spills, use a NIOSH/MSHA approved respirator. | Protects against inhalation of airborne particles. |
Laboratory Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls : Handle in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is recommended. For operations with a higher risk of aerosol generation, closed systems or containment technologies like glove boxes should be used.
-
Safe Handling Practices :
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Avoid prolonged or repeated exposure.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
-
Storage : Store in a tightly closed, properly labeled container in a dry and well-ventilated place. Follow the specific storage temperature conditions provided on the product's certificate of analysis.
Spill and Disposal Procedures
Immediate and appropriate response to spills and proper waste disposal are critical to prevent environmental contamination and exposure.
Spill Response:
-
Evacuate : Evacuate the area of unnecessary personnel.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so. For larger spills, use diking to contain the material.
-
Cleanup : Soak up with inert absorbent material. Place the contaminated material into an appropriate container for disposal.
-
Decontamination : Clean the spill area thoroughly.
Disposal Plan:
-
Waste from Residues : Dispose of in accordance with local, state, and federal regulations. Do not dispose of waste into the sewer system.
-
Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of as unused product.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
